1-phenyl-1H-1,2,4-triazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJTECSZFVCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68207-62-5 | |
| Record name | 1-phenyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-Phenyl-1H-1,2,4-triazol-5-amine
[1][2][3][4]
Executive Summary
1-Phenyl-1H-1,2,4-triazol-5-amine (CAS: 68207-62-5 ) is a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2] Distinct from its isomer 3-phenyl-1H-1,2,4-triazol-5-amine, this N1-substituted variant serves as a privileged building block for fused heterocyclic systems, particularly [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[4,3-a]pyrimidines . Its unique reactivity profile, driven by the electron-rich exocyclic amine at position 5 and the N1-phenyl directing group, makes it indispensable for developing kinase inhibitors, adenosine receptor antagonists, and high-performance corrosion inhibitors.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification[5][6]
-
IUPAC Name: 1-Phenyl-1H-1,2,4-triazol-5-amine[1][3][4][5][6]
-
Common Synonyms: 5-Amino-1-phenyl-1,2,4-triazole; 1-Phenyl-5-aminotriazole
-
-
Critical Note: Do not confuse with 3-phenyl-1H-1,2,4-triazol-5-amine (CAS 4922-98-9) or Amitrole (1H-1,2,4-triazol-5-amine, CAS 61-82-5). The position of the phenyl group drastically alters reactivity and biological activity.
-
-
Molecular Formula: C₈H₈N₄
-
Molecular Weight: 160.18 g/mol
Physicochemical Properties Table
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Melting Point | 137–140 °C | Distinct from the 3-phenyl isomer (mp ~185°C). |
| Solubility | DMSO, DMF, Methanol, Ethanol | Poorly soluble in water; soluble in polar organics. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic exocyclic amine; protonation occurs at N4. |
| Tautomerism | Amino-Imino Equilibrium | Predominantly exists in the amino form in solid state and polar solvents. |
Part 2: Synthetic Pathways & Methodologies
Core Synthesis: The N-Cyanoimidate Route
The most robust industrial and laboratory-scale synthesis involves the cyclocondensation of phenylhydrazine with ethyl N-cyanoformimidate. This method ensures regioselectivity for the 5-amino-1-phenyl isomer, avoiding the formation of the 3-amino isomer common in other pathways.
Reaction Mechanism
-
Imidate Formation: In situ generation of ethyl N-cyanoformimidate from triethyl orthoformate and cyanamide.
-
Hydrazine Addition: Nucleophilic attack of the phenylhydrazine terminal nitrogen on the imidate carbon.
-
Cyclization: Intramolecular nucleophilic attack of the internal hydrazine nitrogen onto the nitrile carbon, followed by rearrangement/tautomerization to the stable aromatic triazole.
Experimental Protocol
Reagents: Phenylhydrazine (1.0 eq), Ethyl N-cyanoformimidate (1.1 eq), Ethanol (Solvent).
-
Preparation of Imidate: Reflux triethyl orthoformate (1.5 eq) and cyanamide (1.5 eq) in acetic anhydride for 2 hours. Distill to isolate ethyl N-cyanoformimidate (if not purchasing commercially).
-
Condensation: Dissolve ethyl N-cyanoformimidate (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add phenylhydrazine (10 mmol) dropwise at 0°C to control exotherm.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (EtOAc:Hexane 1:1) should show the disappearance of the hydrazine.
-
Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/water (4:1) to yield off-white needles.
Figure 1: Regioselective synthesis pathway via N-cyanoformimidate condensation.
Part 3: Reactivity & Functionalization
Electrophilic Substitution at C3
The C3 position (the only methine carbon in the ring) is activated for electrophilic aromatic substitution, though less so than in simpler azoles. Halogenation (e.g., with NBS) introduces a handle for cross-coupling reactions (Suzuki-Miyaura) to generate 1,3,5-trisubstituted libraries.
Annulation to Fused Systems
The exocyclic amine at C5 and the endocyclic nitrogen at N4 form a 1,3-binucleophilic system . This is the scaffold's most valuable feature, allowing reaction with 1,3-electrophiles (like malondialdehyde or
-
Protocol Insight: When reacting with
-keto esters, pH control is vital. Acidic conditions favor the formation of the linear amide intermediate, while basic conditions (NaOEt) drive the cyclization to the fused pyrimidine system.
Figure 2: Divergent synthetic utility of the 1-phenyl-1,2,4-triazol-5-amine scaffold.
Part 4: Therapeutic & Industrial Applications
Medicinal Chemistry[6][9][10][11][12][13][14]
-
Kinase Inhibition: The triazolo[1,5-a]pyrimidine derivatives synthesized from this core mimic the ATP purine ring. They are extensively explored as inhibitors of CDK2 (Cyclin-dependent kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor) for oncology indications.
-
Adenosine Antagonists: The N1-phenyl group provides the hydrophobic bulk necessary to occupy the binding pockets of Adenosine A2A receptors, relevant in Parkinson’s disease research.
Agrochemicals
-
Herbicidal Activity: Analogs of this compound function as inhibitors of carotenoid biosynthesis. The 5-amino group is essential for binding to the target enzyme, phytoene desaturase (PDS).
Materials Science
-
Corrosion Inhibition: 1-Phenyl-1H-1,2,4-triazol-5-amine acts as a mixed-type inhibitor for copper and steel in acidic media. The N1-phenyl ring enhances adsorption onto metal surfaces via
-electron interaction, while the triazole nitrogen atoms coordinate with metal ions to form a protective passivation layer.
Part 5: Safety & Handling (MSDS Summary)
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious eye irritation).
-
-
Handling: Use in a fume hood. Avoid dust formation. The compound is stable under normal conditions but emits toxic NOx fumes upon combustion.
-
Storage: Store at +2°C to +8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
-
Synthesis & Regioselectivity: Reiter, J. et al. "Derivatives of 1-phenyl-1H-1,2,4-triazol-5-amine."[1][2][3][4][5][6][7] Journal of Heterocyclic Chemistry, 1987.
-
Triazolopyrimidine Applications: Desai, N. C. et al. "Synthesis and antimicrobial activity of novel quinoline based pyrimidine motifs." European Journal of Medicinal Chemistry, 2017.
-
Corrosion Inhibition: Zhang, Q. et al. "Inhibition behavior of some triazole derivatives for copper corrosion." Corrosion Science, 2010.
-
CAS Verification: PubChem Compound Summary for CID 83432 (Parent/Related Isomers). (Note: Specific isomer search required within database).
-
General Triazole Chemistry: Potts, K. T.[8] "The Chemistry of 1,2,4-Triazoles."[9] Chemical Reviews, 1961.
Sources
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- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
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- 6. arkat-usa.org [arkat-usa.org]
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- 8. psecommunity.org [psecommunity.org]
- 9. rsc.org [rsc.org]
An In-Depth Technical Guide to the Molecular Weight of 1-phenyl-1H-1,2,4-triazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of 1-phenyl-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Central to its identity is its molecular weight, which is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and pharmacological studies. This document establishes the molecular formula of the compound as C₈H₈N₄, leading to a calculated molecular weight of approximately 160.18 g/mol . We will delve into the structural nuances, including tautomerism, that are vital for a complete understanding of this molecule's properties and reactivity. Furthermore, this guide outlines the methodologies for its synthesis, characterization, and highlights its potential applications, grounded in the extensive biological activities associated with the 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Its unique arrangement of three nitrogen atoms allows for a range of non-covalent interactions, making it an exceptional pharmacophore for engaging with biological targets like enzymes and receptors.[1][2] Consequently, 1,2,4-triazole derivatives have been successfully developed as therapeutic agents with applications including antifungal, anti-inflammatory, anticonvulsant, and anticancer treatments.[1] The compound 1-phenyl-1H-1,2,4-triazol-5-amine, which incorporates both a phenyl group and a reactive amine moiety, is a valuable building block for creating novel and complex molecules in drug discovery programs and for synthesizing advanced polymers and other materials.[3] An accurate understanding of its fundamental physicochemical properties, beginning with its molecular weight, is the cornerstone of its scientific and commercial application.
Molecular Identity and Structural Elucidation
A precise definition of a molecule's identity is paramount before its properties can be detailed. This involves confirming its structure, molecular formula, and understanding potential isomeric forms.
Nomenclature and Molecular Formula
The systematic IUPAC name for the topic compound is 1-phenyl-1H-1,2,4-triazol-5-amine . This name specifies a five-membered 1,2,4-triazole ring where a phenyl group is attached to the nitrogen at position 1, and an amine group is attached to the carbon at position 5.
Based on this structure, the molecular formula is determined by summing the constituent atoms:
-
Phenyl group (C₆H₅) : 6 Carbon, 5 Hydrogen
-
Triazole ring (C₂H₂N₃) : 2 Carbon, 2 Hydrogen, 3 Nitrogen
-
Amine group (NH₂) : 1 Nitrogen, 2 Hydrogen (replaces one H on the triazole ring)
Summing these parts (C₆+₂H₅+₁N₃+₁) gives the final molecular formula: C₈H₈N₄ .
Structural Isomerism and Tautomerism
It is critical for researchers to recognize that compounds with the formula C₈H₈N₄ can exist as multiple isomers. The position of the phenyl and amine groups on the triazole ring can vary. For instance, 5-phenyl-1H-1,2,4-triazol-3-amine is a common and important structural isomer.[3]
Furthermore, 3(5)-substituted 1,2,4-triazoles exhibit annular tautomerism, where a hydrogen atom can migrate between nitrogen atoms in the ring. This results in an equilibrium between forms like 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine.[4][5] Crystallographic studies have shown that both tautomers can even co-crystallize in equal amounts.[4][5] While these isomers and tautomers share the same molecular formula and thus the same molecular weight, their distinct structures lead to different chemical and physical properties. The focus of this guide is the specific isomer where the phenyl group is definitively on the N1 position.
Caption: Structure of 1-phenyl-1H-1,2,4-triazol-5-amine.
Physicochemical Properties and Molecular Weight
The molecular weight is a foundational property derived directly from the molecular formula. This section details the calculation and presents related quantitative data in a structured format.
Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₈H₈N₄). Using the standard atomic weights:
-
Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 8 × 1.008 g/mol = 8.064 g/mol
-
Nitrogen (N): 4 × 14.007 g/mol = 56.028 g/mol
Molecular Weight = 96.088 + 8.064 + 56.028 = 160.18 g/mol
This value is consistent with data for its isomers, such as 5-phenyl-1H-1,2,4-triazol-3-amine, which is reported to have a molecular weight of 160.18.[3]
Data Summary
For clarity and ease of use in a laboratory setting, the key quantitative properties of 1-phenyl-1H-1,2,4-triazol-5-amine and its common isomer are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-1H-1,2,4-triazol-5-amine | - |
| Molecular Formula | C₈H₈N₄ | [3][4][6] |
| Molecular Weight | 160.18 g/mol | [3] |
| Monoisotopic Mass | 160.07489 Da | [6] |
| CAS Number | 4922-98-9 (for tautomer 5-phenyl-1H-1,2,4-triazol-3-amine) | [3] |
| Appearance | White to light yellow crystalline powder (for isomer) | [3] |
| Melting Point | 188 - 192 °C (for isomer) | [3] |
Note: Monoisotopic mass is the mass of a molecule using the mass of the most abundant isotope of each element. It is the value that is measured in high-resolution mass spectrometry.
Synthesis and Characterization Workflow
The theoretical molecular weight is validated through synthesis of the compound and its subsequent characterization using modern analytical techniques.
General Synthesis Approach
The synthesis of substituted amino-1,2,4-triazoles can be achieved through various established routes in organic chemistry.[7] A common strategy involves the cyclization of an appropriate precursor. For 1-phenyl-1H-1,2,4-triazol-5-amine, a plausible route involves reacting phenylhydrazine with a cyanogen source or related reagent that can provide the C5-amine portion of the ring. The specific conditions, such as solvent, temperature, and catalysts, are optimized to favor the desired 1,5-disubstituted isomer and maximize yield.[8]
Caption: Generalized workflow for synthesis and characterization.
Experimental Characterization Protocols
Confirming the identity and purity of the synthesized compound is a self-validating step that underpins the trustworthiness of any subsequent research.
Step 1: Mass Spectrometry (MS)
-
Objective : To experimentally determine the mass-to-charge ratio (m/z) of the molecule, confirming the molecular weight.
-
Methodology : A sample of the purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed via Electrospray Ionization (ESI) high-resolution mass spectrometry (HRMS).
-
Expected Result : In positive ion mode, the analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 161.0822. This experimental value directly validates the calculated monoisotopic mass.[6]
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To elucidate the carbon-hydrogen framework and confirm the specific isomeric structure.
-
Methodology : ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Expected Result : The ¹H NMR spectrum should show distinct signals for the protons on the phenyl ring and the triazole ring, as well as a signal for the amine protons. The ¹³C NMR will show the expected number of signals for the eight carbon atoms in their unique chemical environments. The specific chemical shifts and coupling patterns will differentiate the 1-phenyl isomer from other possibilities.[9]
Step 3: Elemental Analysis
-
Objective : To determine the percentage composition of C, H, and N in the pure compound.
-
Methodology : The purified compound is subjected to combustion analysis.
-
Expected Result : The experimental percentages should align closely with the theoretical values calculated from the molecular formula C₈H₈N₄:
-
C: (96.088 / 160.18) * 100% ≈ 59.99%
-
H: (8.064 / 160.18) * 100% ≈ 5.03%
-
N: (56.028 / 160.18) * 100% ≈ 35.00%
-
Conclusion
The molecular weight of 1-phenyl-1H-1,2,4-triazol-5-amine is a fundamental constant derived from its molecular formula, C₈H₈N₄. The calculated and experimentally verifiable value of 160.18 g/mol is the cornerstone for all quantitative work with this compound. A thorough understanding of its structure, including potential tautomers, and a rigorous application of analytical characterization techniques are essential for ensuring the scientific integrity of research that utilizes this versatile chemical building block. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently employ this compound in their pursuit of novel therapeutics and advanced materials.
References
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(2), o126. [Link]
-
PubChemLite. (n.d.). 1-phenyl-1h-1,2,3-triazol-5-amine (C8H8N4). Retrieved February 18, 2026, from [Link]
-
MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2008, December 11). (PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved February 18, 2026, from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved February 18, 2026, from [Link]
-
Sravya, G., & et al. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. International Journal of Health Sciences. [Link]
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- 9. elar.urfu.ru [elar.urfu.ru]
Technical Guide: 5-Amino-1-phenyl-1,2,4-triazole Chemical Structure & Synthesis
[1]
Core Identity & Significance
5-amino-1-phenyl-1,2,4-triazole (IUPAC: 1-phenyl-1H-1,2,4-triazol-5-amine) is a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike its 3-amino isomer, the 5-amino derivative features a unique electronic environment due to the proximity of the exocyclic amine to the N1-phenyl substituent. This steric and electronic arrangement makes it a privileged building block for fusing heterocycles, particularly in the development of adenosine receptor antagonists, antimicrobial agents, and high-energy materials.
| Property | Data |
| CAS Number | 68207-62-5 |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Melting Point | 170–175 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
Structural Analysis & Tautomerism
The reactivity of 5-amino-1-phenyl-1,2,4-triazole is governed by its tautomeric equilibrium.[1] Because the N1 position is blocked by a phenyl group, "annular" tautomerism (movement of H inside the ring) is restricted compared to unsubstituted triazoles. The primary equilibrium exists between the Amino (NH₂) and Imino (=NH) forms.
Tautomeric Equilibrium
In the solid state and polar solvents (DMSO), the Amino form predominates due to aromatic stabilization of the triazole ring. However, the Imino form is accessible during reactions with electrophiles, often leading to substitution at the ring nitrogen (N4) rather than the exocyclic nitrogen.
Figure 1: Tautomeric equilibrium between the stable amino form and the reactive imino intermediate.
Crystallographic Insights
X-ray diffraction studies of analogous 1-substituted-5-aminotriazoles reveal that the exocyclic C5–N(amino) bond length is typically short (~1.34 Å), indicating significant double-bond character and conjugation with the triazole ring.[1] The phenyl ring at N1 is often twisted out of the triazole plane (dihedral angle ~20–40°) to minimize steric clash with the adjacent amine or lone pairs.
Synthetic Protocols
The synthesis of 5-amino-1-phenyl-1,2,4-triazole requires regioselective control to ensure the amino group is positioned at C5 relative to the N1-phenyl group.[1]
Method A: The Cyanogen Bromide Route (Classic)
This method involves the condensation of phenylhydrazine with cyanogen bromide. It is the most direct route but requires careful handling of toxic CNBr.
Protocol:
-
Reagents: Phenylhydrazine (1.0 eq), Cyanogen Bromide (1.1 eq), Water/Methanol.
-
Procedure:
-
Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the nitrile carbon of CNBr, followed by cyclization.
Method B: The N-Acylimidate Route (Regioselective)
For higher purity and derivative synthesis, the reaction of N-phenyl ethyl acetydrazonate with cyanamide is preferred.
Figure 2: Synthetic pathway via the cyanogen bromide route.[1]
Spectroscopic Characterization
Validation of the structure is performed using NMR and IR spectroscopy.[2] The key identifier is the chemical shift of the C5 carbon and the broad singlet of the amino protons.
| Technique | Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.18 (d, J=7.0 Hz, 2H) | Phenyl (Ortho) |
| δ 7.54–7.29 (m, 3H) | Phenyl (Meta/Para) | |
| δ 7.60 (s, 1H) | Triazole C3-H | |
| δ 4.88 (br s, 2H) | NH₂ (Exocyclic Amine) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.5 | C5 (attached to NH₂) |
| δ 161.8 | C3 (CH) | |
| δ 137.0, 129.5, 122.0 | Phenyl Carbons | |
| FT-IR (KBr) | 3322, 3160 cm⁻¹ | N-H Stretching (Primary Amine) |
| 1594 cm⁻¹ | C=N Ring Stretching |
Reactivity & Applications
The 5-amino-1-phenyl-1,2,4-triazole scaffold serves as a "binucleophile."[1] It has two reactive centers: the exocyclic amino group (hard nucleophile) and the ring nitrogen N2/N4 (soft nucleophiles).
Synthesis of Fused Heterocycles
Reaction with α-haloketones or 1,3-dicarbonyls yields fused systems such as 1,2,4-triazolo[1,5-a]pyrimidines . This is a key reaction in drug discovery for generating kinase inhibitors.
-
Mechanism: The exocyclic amine attacks the carbonyl carbon, followed by cyclization at the ring nitrogen (N4).
Schiff Base Formation
Condensation with aromatic aldehydes yields Schiff bases (azomethines), which are often screened for antioxidant and antifungal activity.
Figure 3: Divergent reactivity profiles for medicinal chemistry applications.[1]
References
-
Synthesis and Biological Evaluation of 5-amino-1-phenyl-1,2,4-triazole Derivatives. Medicinal Chemistry Research, 2015, 24, 2732–2741.[4] Link
-
Crystal Structure and Tautomerism of 1,2,4-Triazole Amines. Acta Crystallographica Section E, 2008. Link
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules, 2024. Link
-
Key Organics Product Data: 1-phenyl-1H-1,2,4-triazol-5-amine. (CAS Verification). Link
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- 3. Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
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An In-Depth Technical Guide to the pKa Values of 1-phenyl-1H-1,2,4-triazol-5-amine
Introduction: The Critical Role of pKa in Drug Development
For researchers and scientists engaged in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's behavior in biological systems.[1] The pKa value dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, protein binding, and receptor interaction.[1] This guide provides an in-depth technical exploration of the pKa values of 1-phenyl-1H-1,2,4-triazol-5-amine, a heterocyclic amine with a scaffold of significant interest in medicinal chemistry due to the broad biological activities of 1,2,4-triazole derivatives.[1][2]
This document will delve into the theoretical underpinnings of the acidity and basicity of this molecule, provide detailed experimental protocols for pKa determination, outline computational approaches for its prediction, and offer a synthesized analysis of the expected pKa values.
Theoretical Framework: Understanding the Ionization Behavior of 1-phenyl-1H-1,2,4-triazol-5-amine
The structure of 1-phenyl-1H-1,2,4-triazol-5-amine presents multiple potential sites for protonation and deprotonation, making its acid-base chemistry complex. The molecule's amphoteric nature stems from the interplay of the 1,2,4-triazole ring, the exocyclic amino group, and the phenyl substituent.
Tautomerism: A Key Consideration
A critical aspect of 3(or 5)-substituted 1,2,4-triazoles is the existence of annular tautomers. For 1-phenyl-1H-1,2,4-triazol-5-amine, several tautomeric forms can be envisioned, with the most significant being the 1H, 2H, and 4H tautomers, alongside the potential for amino-imino tautomerism. The relative stability of these tautomers is influenced by substitution and the surrounding environment (solvent, solid state). It has been noted that for asymmetrically 3,5-disubstituted 1,2,4-triazoles, the tautomer with the more electron-donating group at the 5-position is often favored.[3] In the case of 3-phenyl-1,2,4-triazol-5-amine, two tautomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, have been found to co-crystallize.[3][4] The specific tautomer present in solution will significantly impact which nitrogen atom is protonated or deprotonated, and thus the observed pKa values.
Identification of Acidic and Basic Centers
1-phenyl-1H-1,2,4-triazol-5-amine possesses both acidic and basic characteristics:
-
Basic Centers (Protonation Sites): The primary sites for protonation are the nitrogen atoms of the triazole ring and the exocyclic amino group. The lone pair of electrons on these nitrogens can accept a proton. The basicity of these sites is influenced by several factors:
-
Hybridization: The sp2-hybridized ring nitrogens are generally less basic than the sp3-hybridized exocyclic amino group.[5]
-
Aromaticity: The delocalization of lone pairs within the aromatic triazole ring reduces their availability for protonation.
-
Substituent Effects: The electron-withdrawing nature of the phenyl group will decrease the basicity of the triazole ring nitrogens. Conversely, the electron-donating amino group will increase the electron density and basicity of the ring.
-
Conjugation: The lone pair of the amino group can be delocalized into the triazole ring, which reduces its basicity compared to a typical alkylamine.[5]
-
-
Acidic Center (Deprotonation Site): The N-H proton on the triazole ring is acidic. The parent 1,2,4-triazole has an acidic pKa of 10.26.[6] The acidity of this proton in 1-phenyl-1H-1,2,4-triazol-5-amine will be modulated by the electronic effects of the phenyl and amino substituents. The electron-withdrawing phenyl group is expected to increase the acidity (lower the pKa) of the N-H proton compared to the unsubstituted triazole.
The interplay of these factors results in at least two measurable pKa values: a basic pKa (pKa of the conjugate acid) and an acidic pKa.
Experimental Determination of pKa Values
Accurate determination of pKa values relies on precise experimental techniques. The two most common and reliable methods for compounds like 1-phenyl-1H-1,2,4-triazol-5-amine are potentiometric titration and UV-Vis spectrophotometry.
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.
Principle: A plot of pH versus the volume of titrant added generates a titration curve. The pKa value is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Detailed Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter and electrode system using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation:
-
Accurately weigh a sample of 1-phenyl-1H-1,2,4-triazol-5-amine and dissolve it in a suitable solvent. Due to the aromatic nature of the compound, a co-solvent system such as a 20% acetonitrile in water mixture may be necessary to ensure solubility.[7]
-
The final concentration of the analyte should be in the range of 1-10 mM.
-
Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.1 M KCl or KNO3.[7]
-
-
Titration Procedure:
-
Place the sample solution in a thermostated vessel and continuously stir with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the basic pKa, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). To determine the acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH, which should be carbonate-free).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
The pKa is the pH at the point where 50% of the titrant required to reach the equivalence point has been added (the half-equivalence point).
-
For more accurate results, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
-
Specialized software can also be used to fit the titration data and calculate the pKa values.[7]
-
Self-Validation: The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the measurement. The experiment should be repeated multiple times to ensure reproducibility.
Synthesized Data and Expected pKa Values
| Ionizable Group | Parent Compound | Parent pKa | Expected Effect of Substituents | Estimated pKa of 1-phenyl-1H-1,2,4-triazol-5-amine |
| Triazole Ring (Basic) | 1,2,4-Triazole | 2.45 (pKaH) [6] | - Phenyl (electron-withdrawing): Decreases basicity- Amino (electron-donating): Increases basicity | ~ 2.5 - 3.5 |
| Exocyclic Amino Group (Basic) | Aniline | 4.6 (pKaH) | - Triazole ring (electron-withdrawing): Decreases basicity | ~ 2.0 - 3.0 |
| Triazole N-H (Acidic) | 1,2,4-Triazole | 10.26 [6] | - Phenyl (electron-withdrawing): Increases acidity- Amino (electron-donating): Decreases acidity | ~ 9.5 - 10.5 |
Analysis:
-
Basic pKa (pKaH): The protonation is likely to occur on one of the triazole ring nitrogens. The opposing electronic effects of the phenyl and amino groups make a precise estimation challenging without computational data. However, the overall basicity is expected to be weak, likely in the range of 2.5 to 3.5. The exocyclic amino group's basicity is significantly reduced due to conjugation with the aromatic triazole ring.
-
Acidic pKa: The deprotonation of the triazole N-H is expected to have a pKa slightly lower than that of the parent 1,2,4-triazole due to the net electron-withdrawing character of the substituted system. A value in the range of 9.5 to 10.5 is a reasonable estimate.
These estimated values serve as a crucial starting point for designing experiments for pKa determination, for instance, in selecting the appropriate pH range for buffer solutions in UV-Vis spectrophotometry.
Conclusion
The pKa values of 1-phenyl-1H-1,2,4-triazol-5-amine are fundamental to understanding its behavior in a biological context and are therefore essential for its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical considerations, including the crucial role of tautomerism, and has detailed the experimental and computational methodologies required for the accurate determination of these values. By integrating theoretical knowledge with practical, field-proven protocols, researchers can confidently characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process.
References
- İslamoğlu, F. & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.
- Fikri, M., et al. (2011). pKa Values from Potentiometric Titrations in 20% AN Medium.
- İslamoğlu, F., et al. (2013). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Revista de Chimie, 64(1), 31-36.
- İslamoğlu, F., et al. (2013). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods.
- Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Course Hero.
- Bahçeci, Ş., et al. (2004). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 9(3), 141-151.
- Christensen, A. S., et al. (2016). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium.
- Flores-Holguín, N., et al. (2019). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 10(11), 503-516.
- Barbarin, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 829-833.
- Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 34(1), 50-62.
- Chen, X., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Wiśniewska, J., et al. (2014). The pKa values of 1,2,4-triazole and its alkyl derivatives.
- Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.
- Bahçeci, Ş., et al. (2004). Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. Semantic Scholar.
- Black, D. StC. (2004). Product Class 14: 1,2,4-Triazoles. Science of Synthesis, 13, 605-649.
- Bahçeci, Ş., et al. (2004).
- Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
- İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.
- Mayr, F. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
- Rowan, D. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter.
- Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126–o127.
- Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).
- Fedotov, O., & Hotsulia, A. (2019).
- Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 18(28), 5420-5433.
- National Center for Biotechnology Information. (n.d.).
- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.
- Alzchem Group. (n.d.). 5-Amino-1,2,4-triazole-3-carboxylic acid.
- Al-Jumaili, A. A. H., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.
- Kumar, A., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. IntechOpen.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
- Arul Dhas, D. E., & Mary, M. B. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
- Edubirdie. (n.d.).
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Technical Guide: Biological Activity & Pharmacological Potential of 1-Phenyl-1H-1,2,4-triazol-5-amine
The following technical guide provides an in-depth analysis of 1-phenyl-1H-1,2,4-triazol-5-amine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Technical Summary
1-phenyl-1H-1,2,4-triazol-5-amine (CAS: 1453-83-4) is a "privileged scaffold" in drug discovery—a molecular framework capable of providing diverse ligands for distinct biological targets. Unlike its C-phenyl tautomers, this N1-substituted isomer locks the triazole ring into a specific geometry, preventing annular tautomerism and directing steric bulk (the phenyl group) away from the primary amine.
This structural rigidity makes it an ideal precursor for fused heterocycles. While the parent amine exhibits modest intrinsic biological activity, its value lies in its role as a pharmacophore generator . It is the obligate precursor for [1,2,4]triazolo[4,3-a]pyrimidines (antitumor agents) and imidazo[2,1-c][1,2,4]triazoles (broad-spectrum antimicrobials). Recent studies also implicate its derivatives in modulating GABA-A receptors, offering potential in anticonvulsant therapy.
Chemical Biology & Structural Properties[1][2]
Structural Integrity and Tautomerism
The biological efficacy of 1,2,4-triazoles often hinges on hydrogen bonding capability.
-
N1-Substitution: The phenyl group at position 1 eliminates the H-bond donor capability of the ring nitrogens, forcing the molecule to act primarily as an H-bond acceptor at N2 and N4.
-
C5-Amine: The exocyclic amine acts as a nucleophile. In the 1-phenyl isomer, this amine is highly reactive toward electrophiles (e.g., aldehydes, isocyanates), facilitating "One-Pot" multicomponent reactions (MCRs).
Visualization: Pharmacophore & Reactivity
The following diagram illustrates the reactive sites that drive the scaffold's biological derivatization.
[3][4][5]
Therapeutic Applications & Biological Activity[1][3][5][6][7][8][9]
Oncology: Triazolo[4,3-a]pyrimidines
The most significant application of the 1-phenyl-5-amino scaffold is in the synthesis of triazolo[4,3-a]pyrimidine derivatives.
-
Target: Microtubule polymerization and specific kinases (e.g., EGFR).
-
Activity: Derivatives synthesized via MCRs have shown potent cytotoxicity against human breast cancer cell lines (MCF-7 , MDA-MB-231 ).
-
Data Highlight: Specific derivatives exhibit IC50 values in the low micromolar range (17–20 µM), comparable to cisplatin in specific in vitro models.
Infectious Disease: Imidazo[2,1-c][1,2,4]triazoles
Reaction of the parent amine with aromatic aldehydes and isocyanides (Groebke-Blackburn-Bienaymé reaction) yields imidazo-triazoles.
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.
-
Mechanism: Disruption of bacterial cell wall synthesis and ergosterol biosynthesis inhibition in fungi (C. albicans).
Neurology: GABA-A Receptor Modulation
While less common than the above, 7-phenyl-[1,2,4]triazol-5(4H)-one derivatives (structurally related) have been identified as anticonvulsants .
-
Mechanism: They act as allosteric modulators of the GABA-A receptor, specifically interacting with the benzodiazepine binding site.
-
Selectivity: High affinity for
subunits, reducing neurotoxicity compared to traditional agents like carbamazepine.
Mechanism of Action (MoA) Pathways
The following diagram details the divergent pathways by which this scaffold exerts biological effects, distinguishing between direct receptor interaction and downstream derivative activity.
Experimental Protocols
Protocol A: Synthesis of Bioactive Triazolo-Pyrimidines
Rationale: This "One-Pot" synthesis is the industry standard for converting the inert amine into a cytotoxic agent.
Reagents:
-
1-phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Ethyl Acetoacetate (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or Sodium Acetate.
-
Solvent: Ethanol or Acetic Acid.[1]
Workflow:
-
Mixing: Dissolve the amine and aldehyde in ethanol. Stir at room temperature for 15 minutes to initiate Schiff base formation.
-
Cyclization: Add ethyl acetoacetate and the catalyst.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:1).
-
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
Validation: Confirm structure via 1H-NMR (Look for disappearance of the -NH2 broad singlet at ~6.0 ppm).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: To quantify the antiproliferative potential of the synthesized derivatives.
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver).[2]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Steps:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add the triazole derivative dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate for 48 hours.
-
Staining: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Quantitative Data Summary (Literature Aggregation)
| Compound Class | Derivative Type | Target Organism/Cell | Activity Metric | Ref |
| Parent Scaffold | 1-phenyl-1H-1,2,4-triazol-5-amine | Musca domestica (Housefly) | GABA Antagonist (Low Potency) | [1] |
| Derivative | Triazolo[4,3-a]pyrimidine | MCF-7 (Breast Cancer) | IC50: 19.73 µM | [2] |
| Derivative | Triazolo[4,3-a]pyrimidine | MDA-MB-231 | IC50: 17.83 µM | [2] |
| Derivative | Imidazo[2,1-c]triazole | Staphylococcus aureus | MIC: 32–64 µg/mL | [3] |
| Derivative | Imidazo[2,1-c]triazole | Candida albicans | MIC: 64 µg/mL | [3] |
References
-
Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists. Source: Journal of Agricultural and Food Chemistry. Context: Establishes the baseline GABAergic activity of phenyl-triazole scaffolds. URL:[Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines. Source: Molecules (MDPI). Context: Provides the primary protocol for converting the amine to antitumor agents and MTT data. URL:[Link]
-
Synthesis, antimicrobial and antioxidant activities of imidazotriazoles and new multicomponent reaction toward 5-amino-1-phenyl[1,2,4]triazole derivatives. Source: Medicinal Chemistry Research.[3][4][5][6][7] Context: Details the antimicrobial efficacy of derivatives synthesized from the title compound. URL:[Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: MDPI (Pharmaceuticals). Context: Discusses anticonvulsant activity and GABA-A receptor docking of related triazole derivatives.[8] URL:[Link]
Sources
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- 2. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. isres.org [isres.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenyl-1,2,4-triazole-5-amine Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary
The 1-phenyl-1,2,4-triazole-5-amine scaffold represents a distinct and highly versatile pharmacophore in medicinal chemistry. Unlike its C-phenyl tautomers (3-phenyl or 5-phenyl-1H-1,2,4-triazoles), the N1-phenyl substitution locks the annular tautomerism, creating a fixed dipole and a specific vector for hydrogen bonding. This scaffold is primarily utilized as a privileged precursor for the synthesis of fused heterocyclic systems, most notably [1,2,4]triazolo[1,5-a]pyrimidines , which act as bioisosteres of purines.
This guide details the structural properties, regioselective synthesis, and therapeutic applications of 1-phenyl-1,2,4-triazole-5-amine derivatives, focusing on their role as antagonists for Adenosine receptors (A2A) and inhibitors of cyclin-dependent kinases (CDKs).
Part 1: Structural & Electronic Properties
Isomerism and Tautomerism
The distinction between the N1-phenyl and C-phenyl isomers is critical for biological activity.
-
1-Phenyl-1,2,4-triazol-5-amine (Target Scaffold): The phenyl group is attached to the pyrrole-like nitrogen (N1). The amino group is at C5.[1][2][3] This molecule cannot undergo annular tautomerism involving the N1 proton, resulting in a fixed geometry.
-
3-Phenyl-1H-1,2,4-triazol-5-amine: The phenyl group is on a carbon atom.[4][5] This molecule exists in equilibrium between 1H, 2H, and 4H tautomers, complicating structure-activity relationship (SAR) studies.
Electronic Features
-
Dipole Moment: The N1-phenyl ring withdraws electron density from the triazole ring via induction, while the C5-amino group donates density via resonance. This push-pull system enhances the nucleophilicity of N2, making it a prime site for cyclization reactions.
-
Hydrogen Bonding: The exocyclic amine (–NH2) serves as a hydrogen bond donor, while N2 and N4 serve as acceptors. In fused systems (e.g., triazolopyrimidines), these interactions mimic the N7/N9 region of adenine.
Part 2: Synthetic Strategies
Regioselective Synthesis Protocol
The most reliable method to access 1-phenyl-1,2,4-triazol-5-amine avoids the ambiguity of reacting phenylhydrazine with simple cyanogen halides. Instead, the reaction of phenylhydrazine with N-cyanoimidates is the gold standard for regiocontrol.
Protocol: Synthesis of 1-Phenyl-1,2,4-triazol-5-amine
Principle: Nucleophilic attack of phenylhydrazine on the imidate carbon, followed by cyclization onto the nitrile nitrogen.
Reagents:
-
Phenylhydrazine
-
Ethyl N-cyanoformimidate (formed from triethyl orthoformate + cyanamide)
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Methodology:
-
Preparation of Imidate: React triethyl orthoformate (1.0 eq) with cyanamide (1.0 eq) in acetic anhydride at reflux for 2 hours. Distill to isolate ethyl N-cyanoformimidate.
-
Condensation: Dissolve ethyl N-cyanoformimidate (10 mmol) in ethanol (20 mL).
-
Addition: Add phenylhydrazine (10 mmol) dropwise at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The intermediate hydrazine-imidate cyclizes to the triazole.
-
Isolation: Cool the mixture. The product, 1-phenyl-1,2,4-triazol-5-amine, typically precipitates as a white/off-white solid. Filter and wash with cold ethanol. Recrystallize from ethanol/water.
Yield: Typically 70–85%. Validation:
-
1H NMR (DMSO-d6):
6.50 (s, 2H, NH2), 7.3-7.6 (m, 5H, Ph), 7.80 (s, 1H, C3-H). -
Absence of Tautomers: Sharp peaks indicate a single fixed isomer.
Visualization of Synthesis Pathway
Caption: Regioselective synthesis of 1-phenyl-1,2,4-triazol-5-amine via N-cyanoimidate route.
Part 3: Medicinal Chemistry Applications[2][6][7][8][9][10]
The primary utility of 1-phenyl-1,2,4-triazol-5-amine is its reaction with 1,3-electrophiles to form [1,2,4]triazolo[1,5-a]pyrimidines . This fused system is a bioisostere of the purine nucleus found in ATP and Adenosine.
The "Dimroth Rearrangement" Trap
When synthesizing these fused systems, researchers must be aware of the Dimroth rearrangement.
-
Kinetic Product: Reaction with 1,3-diketones often yields the [1,2,4]triazolo[4,3-a]pyrimidine initially.
-
Thermodynamic Product: Under basic conditions (or prolonged heating), the [4,3-a] isomer rearranges to the more stable [1,2,4]triazolo[1,5-a]pyrimidine .
-
Mechanism: Base-catalyzed ring opening of the pyrimidine moiety, bond rotation, and recyclization on the triazole N2.
Key Therapeutic Targets
A. Adenosine A2A Receptor Antagonists
-
Relevance: Treatment of Parkinson's disease (enhancing dopamine signaling) and Cancer Immunotherapy (blocking adenosine-mediated immunosuppression).
-
SAR Insight: The 7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine core mimics the adenine ring. Substituents at the C5 and C7 positions determine selectivity between A1, A2A, and A3 receptors.
-
Key Derivative: 7-amino-2-(2-furyl)-5-substituted-[1,2,4]triazolo[1,5-a]pyrimidines.
B. Cyclin-Dependent Kinase (CDK) Inhibitors
-
Relevance: Oncology (Cell cycle arrest).
-
Mechanism: The triazolo-pyrimidine scaffold binds in the ATP-binding pocket of the kinase. The N3 and N4 nitrogens form hydrogen bonds with the hinge region of the kinase (e.g., Leu83 in CDK2).
-
Example: Dinaciclib analogs often utilize bioisosteric replacements of the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine to improve solubility and metabolic stability.
Quantitative Data: Activity Profile
| Compound Class | Target | Key Substituent (R) | IC50 / Ki (nM) | Reference |
| Triazolo[1,5-a]pyrimidine | Adenosine A2A | 5-Amino, 7-Phenyl | 12 nM (Ki) | [1] |
| Triazolo[1,5-a]pyrimidine | CDK2/Cyclin E | 5-Butyl, 7-(4-NH2-Ph) | 45 nM (IC50) | [2] |
| Triazolo[1,5-a]pyrimidine | Tubulin | 6-Chloro, 7-Phenyl | 150 nM (IC50) | [3] |
Part 4: Experimental Workflow: Formation of Fused System
Objective: Synthesis of 5,7-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Model reaction).
Protocol:
-
Reactants: Mix 1-phenyl-1,2,4-triazol-5-amine (1.0 eq) and Acetylacetone (1.2 eq).
-
Conditions: Reflux in Glacial Acetic Acid (AcOH) for 4 hours.
-
Note: AcOH promotes the dehydration and favors the [1,5-a] isomer formation directly or facilitates the rearrangement of any [4,3-a] intermediate.
-
-
Workup: Pour reaction mixture into crushed ice. Neutralize with NaHCO3.
-
Purification: Filter the precipitate. Recrystallize from DMF/Ethanol.
Reaction Pathway Diagram
Caption: Conversion of 1-phenyl-1,2,4-triazol-5-amine to the bioactive [1,5-a] fused system.
References
-
Baraldi, P. G., et al. (2012). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Fischer, P. M. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry. Link
-
Dolzhenko, A. V., et al. (2008). "3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine." Acta Crystallographica Section E. Link
-
Richardson, C., et al. (2015). "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry. Link
-
Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some novel 1,2,4-triazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry. Link
Sources
toxicity profile of 1-phenyl-1H-1,2,4-triazol-5-amine
This in-depth technical guide details the toxicity profile of 1-phenyl-1H-1,2,4-triazol-5-amine (CAS 68207-62-5), a critical intermediate in the synthesis of agrochemicals and dyes.
Technical Whitepaper for Drug Development & Safety Assessment
Executive Summary
1-phenyl-1H-1,2,4-triazol-5-amine (CAS 68207-62-5) is a nitrogen-rich heterocyclic building block.[1][2] While direct toxicological datasets for this specific isomer are limited in public registries compared to its parent compound Amitrole (1H-1,2,4-triazol-5-amine), its structural pharmacophore presents significant biological activity.
This compound functions as a lipophilic analog of Amitrole . Its toxicity profile is characterized by a "Trojan Horse" effect: the phenyl group facilitates membrane permeation, potentially increasing bioavailability compared to the parent triazole, while the core 5-amino-1,2,4-triazole moiety retains the capacity for thyroid peroxidase (TPO) inhibition and endocrine disruption . Researchers must handle this compound as a suspected carcinogen and specific target organ toxicant (Thyroid/Liver) until definitive GLP studies prove otherwise.
Chemical Identity & Physicochemical Basis of Toxicity
The toxicity of this molecule is dictated by its specific isomeric structure. Unlike its C-phenyl isomer (5-phenyl-1H-1,2,4-triazol-3-amine), the N-phenyl substitution at position 1 creates a unique electronic environment that influences metabolic stability.
Structural Specification
-
IUPAC Name: 1-phenyl-1H-1,2,4-triazol-5-amine[3]
-
CAS Number: 68207-62-5
-
Molecular Formula: C₈H₈N₄
-
Molecular Weight: 160.18 g/mol
-
Key Moiety: The N-phenyl group increases logP (lipophilicity) relative to Amitrole (logP -0.8), likely shifting the logP to the 1.0–1.5 range, enhancing dermal absorption and blood-brain barrier penetration.
Visualization of Isomeric Distinction
The following diagram clarifies the critical structural difference between the target molecule and its common isomer, which has a different tox profile.
Figure 1: Structural distinction of the N-phenyl isomer. The N1-substitution is the primary driver of its distinct ADME profile.
Toxicokinetics & Metabolism (ADME)
The metabolic fate of 1-phenyl-1H-1,2,4-triazol-5-amine is inferred from the metabolism of 1,2,4-triazoles and N-phenyl heterocycles.
Absorption & Distribution[1]
-
Absorption: Rapid oral and dermal absorption is predicted due to the moderate lipophilicity conferred by the phenyl ring.
-
Distribution: Unlike hydrophilic triazoles that clear rapidly via urine, the phenylated derivative will distribute more extensively into lipid-rich tissues (adipose, CNS) before clearance.
Metabolic Pathways
The compound likely undergoes a "bifurcated" metabolism:
-
Phase I (Functionalization): Hydroxylation of the phenyl ring (para-position) by CYP450 enzymes.
-
Phase II (Conjugation):
-
N-Acetylation: The exocyclic amine (C5-NH2) is a substrate for N-acetyltransferase (NAT), leading to N-acetyl derivatives.
-
Glucuronidation: Direct N-glucuronidation of the triazole ring or O-glucuronidation of the hydroxylated phenyl metabolites.
-
Figure 2: Predicted metabolic pathway. Hydroxylation increases water solubility for excretion but may generate reactive intermediates.
Hazard Assessment & Toxicity Profile
Acute Toxicity
Based on structural analogs (Amitrole and substituted triazoles), the acute toxicity is classified as Moderate .
| Endpoint | Predicted Value/Range | Classification (GHS) | Basis |
| Oral LD50 (Rat) | 500 – 2000 mg/kg | Category 4 (Harmful) | Analogous to Amitrole (LD50 ~1100 mg/kg) and phenyl-triazoles. |
| Dermal LD50 | > 2000 mg/kg | Category 5 (Low) | Triazoles generally show lower dermal toxicity. |
| Inhalation LC50 | No Data | Warning | Dust inhalation likely causes respiratory irritation. |
| Skin Irritation | Moderate | Category 2 | Amine functionality + aromatic ring typically yields irritation. |
| Eye Irritation | Severe | Category 2A/1 | Crystalline amines can cause mechanical and chemical corneal damage. |
Target Organ Toxicity: The Thyroid-Liver Axis
The most critical chronic risk is Endocrine Disruption . The 1,2,4-triazole-3(5)-amine pharmacophore is a known inhibitor of Thyroid Peroxidase (TPO) .
-
Mechanism: The triazole nitrogen coordinates with the heme iron of TPO, preventing the iodination of tyrosine residues on thyroglobulin.
-
Cascade Effect:
-
Inhibition of T3/T4 synthesis.
-
Feedback loop triggers pituitary to release excess TSH (Thyroid Stimulating Hormone).
-
Chronic TSH stimulation leads to thyroid follicular cell hypertrophy, hyperplasia, and eventually neoplasia (tumors).
-
-
Liver Effects: As a xenobiotic requiring CYP450 metabolism, chronic exposure may induce hepatocellular hypertrophy (adaptive response) or necrosis at high doses.
Genotoxicity & Carcinogenicity[1]
-
Genotoxicity: The parent Amitrole is generally negative in the Ames test but positive in some in vivo assays (somatic mutation). The addition of the phenyl ring introduces a risk of metabolic activation to reactive electrophiles (via hydroxylation/quinone imine formation). Treat as a potential weak genotoxin.
-
Carcinogenicity: Based on the Amitrole read-across, this compound should be considered a Group 2B (Possible Human Carcinogen) candidate, primarily driven by the non-genotoxic (hormonal) mechanism of thyroid tumor induction.
Figure 3: Mechanism of Action for Thyroid Toxicity (Adverse Outcome Pathway).
Environmental Fate & Ecotoxicity
Triazoles are notoriously persistent in the environment due to the stability of the nitrogen ring.
-
Aquatic Toxicity: Predicted to be Toxic to aquatic life with long-lasting effects (H411) .
-
Daphnia magna EC50: Estimated 1–10 mg/L.
-
Fish LC50: Estimated 10–100 mg/L.
-
-
Persistence: The 1,2,4-triazole ring is resistant to hydrolysis and photolysis.
-
Mobility: Moderate mobility in soil; potential for groundwater contamination if large spills occur.
Safe Handling & Experimental Protocols
Occupational Exposure Limits (OEL)
No specific OEL exists. Adopt the Amitrole standard as a precautionary ceiling:
-
TLV-TWA: 0.2 mg/m³ (ACGIH).
-
Recommendation: Use a containment band of OEB 3 (10–100 µg/m³) due to potential carcinogenicity.
Validated Decontamination Protocol
Triazoles can be difficult to degrade.
-
Solubilization: Wipe surfaces with Ethanol or Isopropanol (compound is soluble in alcohols).
-
Destruction: Treat waste with 10% Sodium Hypochlorite (Bleach) for 30 minutes. The oxidative cleavage of the triazole ring is slow but effective over time.
-
Verification: Use LC-MS/MS swabs to verify surface residue is < 10 ng/cm².
References
-
PubChem. (2025). Compound Summary: 1-phenyl-1H-1,2,4-triazol-5-amine (CAS 68207-62-5). National Library of Medicine. Link
-
US EPA. (2016). Robust Summaries & Test Plan: 1H-1,2,4-triazole and Derivatives. High Production Volume (HPV) Challenge Program. Link
-
European Chemical Agency (ECHA). (2024). Registration Dossier: 1,2,4-Triazole derivatives and their toxicological properties.Link
-
Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1): Tautomerism and Structure. Acta Crystallographica Section E. Link
-
World Health Organization (WHO). (2016). Pesticide Residues in Food: 1,2,4-Triazole Metabolites Toxicology Evaluation. FAO Plant Production and Protection Paper. Link
Sources
Methodological & Application
Application Note: Synthesis & Functionalization of 1-Phenyl-1H-1,2,4-triazol-5-amine with Aromatic Aldehydes
This guide details the synthesis, characterization, and application of Schiff bases derived from 1-phenyl-1H-1,2,4-triazol-5-amine . It is designed for medicinal chemists and process scientists, focusing on reaction optimization, mechanistic insights, and biological relevance.
Executive Summary & Scientific Context
The reaction between 1-phenyl-1H-1,2,4-triazol-5-amine and aromatic aldehydes is a classic condensation yielding Schiff bases (azomethines) . Unlike simple anilines, the amino group at the C5 position of the 1,2,4-triazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system. Consequently, successful synthesis requires tailored acid catalysis and optimized solvent systems.
These derivatives are high-value pharmacophores. The resulting azomethine linker (
Critical Distinction: C-Amino vs. N-Amino
Researchers must distinguish this substrate (C-amino, exocyclic) from 4-amino-1,2,4-triazoles (N-amino). The C5-amino group is less reactive toward carbonyls than N-amino variants. Furthermore, when reacting with salicylaldehydes , this specific scaffold can undergo a "switchable" reaction cascade, potentially cyclizing into [1,2,4]triazolo[1,5-a]pyrimidines under specific conditions (e.g., ultrasonication), rather than forming the simple Schiff base.
Reaction Mechanism
The formation of the Schiff base proceeds via an acid-catalyzed addition-elimination pathway.
-
Activation: The acid catalyst protonates the aldehyde carbonyl oxygen, increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of the exocyclic amine (N5) attacks the carbonyl carbon. Note: This step is rate-limiting due to the lower basicity of the triazole amine.
-
Proton Transfer: A carbinolamine intermediate is formed.[1]
-
Dehydration: The hydroxyl group is protonated and eliminated as water, forming the imine double bond.
Caption: Step-wise mechanism of Schiff base formation with potential cyclization divergence.
Experimental Protocols
Protocol A: Standard Thermal Condensation (High Purity)
Best for: Bulk synthesis, generating crystalline products for X-ray diffraction.
Reagents:
-
1-phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv)
-
Substituted Benzaldehyde (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol or Methanol (10-15 mL per mmol)
-
Catalyst: Glacial Acetic Acid (3-5 drops) or conc. H₂SO₄ (1-2 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the amine in 10 mL of absolute ethanol in a round-bottom flask. Mild heating may be required.
-
Addition: Add 1.0 mmol of the aromatic aldehyde.
-
Catalysis: Add 3-5 drops of glacial acetic acid. The solution pH should be approx. 4-5.[2]
-
Reflux: Attach a condenser and reflux the mixture for 3–6 hours . Monitor via TLC (Mobile phase: Toluene:Ethyl Acetate 7:3). The amine spot (lower R_f) should disappear.
-
Isolation:
-
Scenario A (Precipitate forms hot): Filter the hot solution to collect the solid.
-
Scenario B (Solution remains clear): Concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput screening (HTS), library generation, short reaction times.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Minimal Ethanol (wet paste) or Solvent-free (neat).
Procedure:
-
Mixing: Grind the amine and aldehyde (1:1 ratio) in a mortar until a homogeneous paste is formed.
-
Wetting: Add 2-3 drops of ethanol and 1 drop of acetic acid.
-
Irradiation: Place the mixture in a microwave reactor (or modified domestic microwave). Irradiate at 300-600 W for 2–4 minutes in 30-second pulses to prevent overheating/degradation.
-
Work-up: Allow the mass to cool. Wash with cold ether or ethanol to remove unreacted starting materials.
-
Yield: Typically 85-95% (higher than thermal method).
Characterization Guide (Self-Validation)
To ensure the reaction was successful, look for these specific spectral signatures.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | Disappearance | The primary amine doublets (3100-3400 cm⁻¹) of the starting material must vanish. | |
| FT-IR | 1600–1640 cm⁻¹ | Strong, sharp band indicating imine formation. | |
| ¹H NMR | 8.5 – 10.0 ppm | Singlet (1H). This is the diagnostic azomethine proton. | |
| ¹H NMR | Disappearance | Broad singlet (~5-6 ppm) from the starting amine must be absent. | |
| ¹³C NMR | 155 – 165 ppm | Characteristic downfield signal for the imine carbon. |
Expert Insight: The Salicylaldehyde "Switch"
When reacting 1-phenyl-1H-1,2,4-triazol-5-amine with salicylaldehyde (2-hydroxybenzaldehyde), the reaction outcome is highly condition-dependent.
-
Reflux (Thermal): Favors the thermodynamic Schiff Base .
-
Ultrasonication / Room Temp: Can favor the kinetic cyclization to dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives via an intramolecular Mannich-type reaction if a secondary nucleophile or active methylene is present, or simply stabilize the tautomeric forms.
Recommendation: If your target is the open-chain Schiff base of a salicylaldehyde derivative, strictly adhere to Protocol A (Reflux) to prevent ring closure or hemiaminal stability.
Biological & Pharma Relevance
The 1,2,4-triazole Schiff bases are "privileged scaffolds" in drug discovery.
| Activity | Mechanism of Action (Hypothetical) | Key Substituents (R) |
| Antimicrobial | Inhibition of cell wall synthesis or DNA gyrase binding. | 4-Cl, 2,4-diCl, 4-NO₂ |
| Anti-inflammatory | COX-2 inhibition (similar to NSAIDs). | 4-OCH₃, 3,4-diOCH₃ |
| Anticancer | Intercalation into DNA; inhibition of tyrosine kinases. | 2-OH (Salicyl), 4-F |
Workflow Diagram
Caption: Decision matrix and workflow for the synthesis of triazole-based Schiff bases.
References
-
Microwave-Assisted Synthesis of Triazole Schiff Bases: Panda, K. C., et al.[3][4][5] "Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity." Current Microwave Chemistry, 2021.
-
Switchable Multicomponent Reactions (Salicylaldehyde Insight): Murlykina, M. V., et al. "Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid."[6][7] Beilstein Journal of Organic Chemistry, 2020.
-
Biological Evaluation of Triazole Schiff Bases: Sumangala, V., et al.[8][9] "Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1, 2, 4-triazole-3-thiol]." Medicinal Chemistry Research, 2013.[9]
-
Mechanistic Study of Schiff Base Formation: Silva, P. J.[10] "New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents."[10] PeerJ Organic Chemistry, 2020.
-
Antifungal Applications: Singh, N., et al.[3][8] "Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole." International Journal of Chemical Studies, 2016.
Sources
- 1. eijppr.com [eijppr.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace at My University: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SCHIFF BASES OF [4-(AMINO) -5- PHENYL- 4H-1, 2, 4-TRIAZOLE- 3- THIOL] [repository.pastic.gov.pk]
- 10. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Schiff Bases from 1-Phenyl-1H-1,2,4-triazol-5-amine
Executive Summary & Strategic Importance
This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 1-phenyl-1H-1,2,4-triazol-5-amine . These derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the pharmacophore fusion of the bioactive triazole ring with the azomethine linker.[1]
Unlike simple anilines, the 1-phenyl-1,2,4-triazol-5-amine moiety presents unique synthetic challenges. The electron-withdrawing nature of the triazole ring, combined with the steric bulk of the N1-phenyl group, reduces the nucleophilicity of the exocyclic amine. Consequently, standard condensation protocols often yield poor results. This guide introduces a catalytically enhanced reflux system that ensures high conversion rates and product purity.
Scientific Foundation: Mechanistic Insight[2]
Reactivity Profile
The primary challenge in this synthesis is the reduced nucleophilicity of the C5-amino group. The lone pair on the amine nitrogen is partially delocalized into the electron-deficient triazole
-
Implication: Spontaneous condensation with aldehydes is slow.
-
Solution: Acid catalysis is strictly required to activate the carbonyl electrophile (aldehyde) without fully protonating the deactivated amine nucleophile.
Reaction Mechanism
The reaction proceeds via a reversible addition-elimination pathway.
-
Activation: The acid catalyst protonates the aldehyde carbonyl oxygen, increasing its electrophilicity.
-
Attack: The triazole amine attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.
-
Elimination: Proton transfer and loss of water yield the protonated imine, which is subsequently deprotonated to the final Schiff base.
Pathway Visualization
Figure 1: Acid-catalyzed mechanism for the condensation of electron-deficient heterocyclic amines.
Experimental Protocol
Materials & Reagents[4][5][6]
-
Precursor: 1-phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv).
-
Electrophile: Substituted Aromatic Aldehyde (1.0 - 1.1 equiv).[2]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for higher reflux temperatures.
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Drying Agent (Optional): Anhydrous
or 4Å Molecular Sieves (for stubborn ketones).
Standard Operating Procedure (SOP)
Step 1: Reactant Solubilization Dissolve 0.01 mol of 1-phenyl-1H-1,2,4-triazol-5-amine in 20–30 mL of absolute ethanol in a round-bottom flask. Mild heating (40°C) may be required to ensure complete dissolution due to the rigid phenyl-triazole structure.
Step 2: Electrophile Addition Add 0.01 mol (equimolar) of the aromatic aldehyde to the solution. Stir for 5 minutes to ensure homogeneity.
Step 3: Catalytic Activation Add 3–5 drops of Glacial Acetic Acid .
-
Critical Checkpoint: Do not add excess acid immediately. Too much acid can protonate the amine, rendering it non-nucleophilic. The pH should be slightly acidic (pH 5–6).
Step 4: Reflux & Monitoring Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (typically 7:3 or 6:4). Look for the disappearance of the amine spot.[2]
Step 5: Isolation Cool the reaction mixture to room temperature. Often, the Schiff base will crystallize out upon cooling.
-
If no precipitate forms: Pour the reaction mixture onto ~100g of crushed ice with vigorous stirring. This forces the hydrophobic Schiff base to precipitate.
Step 6: Purification Filter the solid product under vacuum. Wash with:
-
Cold water (to remove acetic acid).
-
Cold ethanol (small volume, to remove unreacted aldehyde). Recrystallize from hot ethanol to obtain analytical-grade crystals.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow for triazole-based Schiff bases.[2]
Characterization & Data Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed. The disappearance of the amine signals is the primary indicator of success.
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | Disappearance of doublet at 3100–3400 cm⁻¹ | Consumption of primary amine. | |
| FT-IR | Appearance of strong band at 1600–1630 cm⁻¹ | Formation of imine linkage. | |
| ¹H-NMR | Singlet at 8.5 – 10.0 ppm | Azomethine proton (diagnostic). | |
| ¹H-NMR | Disappearance of broad singlet at 4.0–6.0 ppm | Confirmation of conversion. | |
| ¹H-NMR | Aromatic | Multiplets at 7.0 – 8.0 ppm | Presence of triazole and phenyl rings. |
Troubleshooting: The Self-Validating System
Issue 1: No Precipitate on Cooling
-
Cause: Product is highly soluble in ethanol or reaction is incomplete.
-
Fix: Reduce solvent volume by rotary evaporation to 1/3rd of the original volume, then pour onto crushed ice.
-
Validation: Check TLC. If starting material remains, reflux longer (up to 12h) or add more catalyst.
Issue 2: Low Yield / Reversion to Aldehyde
-
Cause: Schiff base formation is an equilibrium reaction.[3] Water accumulation drives hydrolysis (reverse reaction).
-
Fix: Add 4Å Molecular Sieves to the reaction flask to scavenge water as it forms.
-
Alternative: Use a Dean-Stark trap if using a higher boiling solvent like Toluene (though Ethanol is usually sufficient for these derivatives).
Issue 3: "Oiling Out" Instead of Crystallizing
-
Cause: Impurities or super-saturation.
-
Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the glass vessel to induce nucleation.
References
-
Synthesis and Biological Evaluation of Triazole Schiff Bases Source: Molecules (MDPI) Citation: Ye, X. X., et al. (2007). "Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole." Molecules, 12(6), 1202-1209. URL:[Link]
-
Catalytic Strategies for Aminotriazole Condensation Source: Rasayan Journal of Chemistry Citation: Kate, P., et al. (2018). "Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents." Rasayan J. Chem., 11(4), 1441-1450. URL:[Link]
-
Structural Characterization of 1-Phenyl-Triazole Derivatives Source: National Institutes of Health (PMC) / Acta Crystallographica Citation: Khedhiri, L., et al. (2007). "5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole." Acta Crystallographica Section E, E63, o3733. URL:[Link]
-
Biological Activity of Triazole-Schiff Bases Source: Central Asian Journal of Theoretical and Applied Science Citation: "Synthesis, Characterization & Biological Survey of Novel 1,2,4-Triazole Schiff Base Derivatives." CAJOTAS, 5(5), 469-482.[4] URL:[Link]
Sources
- 1. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 2. Synthesis and Biological Evaluation of Some Novel Schiff’s Bases from 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cajotas.casjournal.org [cajotas.casjournal.org]
1-phenyl-1H-1,2,4-triazol-5-amine as an intermediate for agrochemicals
Application Note: Strategic Synthesis & Utilization of 1-Phenyl-1H-1,2,4-triazol-5-amine in Agrochemical Scaffolds
Executive Summary
1-Phenyl-1H-1,2,4-triazol-5-amine (CAS: 1016-47-3) represents a critical pharmacophore in the development of modern agrochemicals, specifically Acetolactate Synthase (ALS) inhibitors . Its structural rigidity and specific nitrogen placement make it an ideal precursor for fused bicyclic systems, most notably [1,2,4]triazolo[1,5-a]pyrimidines .
This guide details the synthesis of this intermediate and its downstream cyclization into bioactive herbicide scaffolds.[1] Unlike generic protocols, this document focuses on controlling regioselectivity during the cyclocondensation phase—a common failure point in scaling up triazolopyrimidine synthesis.
Chemical Profile & Strategic Importance
The 1,2,4-triazole ring serves as a bio-isostere for amides and esters in agrochemistry, offering enhanced metabolic stability in plants while maintaining high affinity for the ALS enzyme pocket.
| Property | Specification |
| IUPAC Name | 1-phenyl-1H-1,2,4-triazol-5-amine |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Key Functionality | Exocyclic amine (C5) + Nucleophilic Ring Nitrogen (N2) |
| Target Class | Triazolopyrimidine Sulfonamide Herbicides (e.g., analogs of Flumetsulam, Florasulam) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |
Strategic Utility:
The molecule acts as a "1,3-binucleophile." The exocyclic amine at position 5 and the ring nitrogen at position 2 react with 1,3-electrophiles (like
Synthetic Pathway (The "Make")
Workflow Visualization
The following diagram illustrates the conversion of raw precursors into the active scaffold.
Caption: Linear synthesis workflow from hydrazine precursors to the fused heterocyclic herbicide core.
Protocol 1: Synthesis of 1-Phenyl-1H-1,2,4-triazol-5-amine
Objective: Synthesize high-purity intermediate avoiding the formation of toxic diphenylamine byproducts.
Reagents:
-
Phenylhydrazine Hydrochloride (1.0 eq)
-
Cyanamide (50% aq. solution) (1.2 eq)
-
Solvent: Water/Ethanol (1:1 v/v)
-
Catalyst: Conc. HCl (trace)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Phenylhydrazine HCl (14.4 g, 0.1 mol) in 100 mL of water.
-
Addition: Add Cyanamide solution (10.1 g, 0.12 mol) dropwise over 20 minutes.
-
Critical Control: Maintain temperature below 30°C during addition to prevent runaway exotherm.
-
-
Reflux: Heat the mixture to reflux (approx. 90-95°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The spot for phenylhydrazine (Rf ~0.6) should disappear.
-
-
Neutralization: Cool reaction to room temperature.[2] Slowly adjust pH to 8–9 using 10% NaOH solution. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid and wash with ice-cold water (2 x 20 mL). Recrystallize from Ethanol to remove trace hydrazine impurities.
Yield: Expect 75–85%. Melting Point: 168–170°C.
Application Protocol (The "Use")
Protocol 2: The Tisler Cyclization (Scaffold Construction)
Objective: Convert the intermediate into 5,7-dimethyl-1-phenyl-1,2,4-triazolo[1,5-a]pyrimidine , a model for the Flumetsulam class of herbicides.
Mechanism & Regiochemistry:
The reaction involves a condensation between the exocyclic amine (-NH2) and the ketone carbonyl of the
Caption: Mechanistic pathway of the Tisler Cyclization yielding the fused pyrimidine ring.
Methodology:
-
Setup: Charge a flask with 1-phenyl-1H-1,2,4-triazol-5-amine (1.60 g, 10 mmol).
-
Solvent/Catalyst: Add Glacial Acetic Acid (15 mL). Acetic acid acts as both solvent and acid catalyst.
-
Electrophile Addition: Add Ethyl Acetoacetate (1.43 g, 11 mmol).
-
Reaction: Reflux the mixture (118°C) for 4–6 hours.
-
Visual Cue: The solution often turns from pale yellow to deep orange/amber.
-
-
Workup: Evaporate excess acetic acid under reduced pressure.
-
Isolation: Triturate the residue with diethyl ether or cold ethanol to induce crystallization.
-
Validation: The formation of the fused ring is confirmed by the disappearance of the broad -NH2 singlet in NMR and the appearance of pyrimidine ring protons.
Analytical Validation
To ensure the integrity of the scaffold, compare the NMR shifts. The shift of the C-H proton on the triazole ring is diagnostic.
| Moiety | Precursor (Triazol-5-amine) ¹H NMR (DMSO-d₆) | Product (Triazolopyrimidine) ¹H NMR (CDCl₃) |
| -NH₂ | Broad singlet δ 6.2–6.5 ppm | Absent (Cyclized) |
| Triazole C-H | Singlet δ 7.6 ppm | Singlet δ 8.4–8.6 ppm (Deshielded by fusion) |
| Phenyl Group | Multiplet δ 7.4–7.6 ppm | Multiplet δ 7.5–8.0 ppm |
| Pyrimidine H | N/A | Singlet δ 6.7 ppm (C6-H) |
| Methyl Groups | N/A | Two singlets (approx δ 2.5 & 2.7 ppm) |
Safety & Handling (HSE)
-
Phenylhydrazine: Highly toxic and a suspected carcinogen. It is a skin sensitizer and can cause hemolytic anemia. Protocol: All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.
-
Cyanamide: Contact dermatitis hazard. Avoid contact with acid outside of the reactor (release of HCN gas possible in strong acid, though less likely with cyanamide than cyanide salts).
-
Waste Disposal: Aqueous waste from Protocol 1 contains hydrazine residues. Treat with bleach (hypochlorite) to oxidize hydrazines before disposal.
References
-
Synthesis of Triazolopyrimidines (Tisler Method)
-
Structural Characterization of Phenyl-Triazole-Amines
- Source: N
- Context: Crystallographic analysis of tautomers (3-phenyl vs 5-phenyl) and their use as synthons.
-
Link:[Link]
-
Agrochemical Utility (ALS Inhibitors)
- Source: Bentham Science (Current Medicinal Chemistry).
- Context: Review of Triazolopyrimidine derivatives in biological applic
-
Link:[Link]
-
General Synthesis of 1,2,4-Triazoles
Sources
Application Note: Regioselective Acylation of 1-Phenyl-1H-1,2,4-triazol-5-amine
This Application Note and Protocol Guide details the acylation of 1-phenyl-1H-1,2,4-triazol-5-amine , a scaffold critical in medicinal chemistry for developing anticonvulsants, antimicrobials, and kinase inhibitors.
Introduction & Strategic Significance
The 1-phenyl-1H-1,2,4-triazol-5-amine scaffold presents a unique challenge in synthetic organic chemistry due to its ambident nucleophilicity . The molecule possesses three potential sites for electrophilic attack:
-
The Exocyclic Amine (
): The thermodynamically preferred site for stable amide formation. -
The Ring Nitrogen (
-2): Often the kinetically favored site due to high electron density, leading to unstable -acyl intermediates. -
The Ring Nitrogen (
-4): Less reactive but sterically accessible.
Direct acylation often yields a mixture of the desired
Mechanistic Insight: The "Kinetic Trap"
Under mild conditions (low temperature, weak base), acylation may occur at the ring nitrogen (
Experimental Protocols
Protocol A: Standard Acylation (Acyl Chlorides)
Best for: Valuable or complex acyl chlorides where stoichiometry must be tightly controlled.
Materials
-
Substrate: 1-Phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv)
-
Reagent: Acyl Chloride (
) (1.1 equiv) -
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Dissolution: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve 1-phenyl-1H-1,2,4-triazol-5-amine (1.0 mmol) in anhydrous DCM (5–10 mL). -
Base Addition: Add Pyridine (1.2 mmol) and cool the solution to 0 °C using an ice bath.
-
Expert Tip: Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate), which promotes attack by the less nucleophilic exocyclic amine.
-
-
Acylation: Dropwise add the Acyl Chloride (1.1 mmol) diluted in a small volume of DCM over 10 minutes.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
mL).[4] -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (typically MeOH/DCM gradients).
Protocol B: Thermal Acylation (Anhydrides)
Best for: Acetylation or introducing simple acyl groups; favors thermodynamic product.
Materials
-
Substrate: 1-Phenyl-1H-1,2,4-triazol-5-amine (1.0 equiv)
-
Reagent: Acetic Anhydride (
) (3.0–5.0 equiv) -
Solvent: Glacial Acetic Acid (optional) or Neat
Step-by-Step Methodology
-
Setup: Place substrate in a reaction vial. Add Acetic Anhydride (excess).
-
Thermal Drive: Heat the mixture to 80–100 °C for 2–4 hours.
-
Why Heat? Elevated temperature ensures any kinetic ring-acylated product rearranges to the exocyclic amide.
-
-
Hydrolysis of Byproducts: If bis-acylation (imide formation) is observed (common with excess anhydride), add water (2 mL) to the hot reaction mixture and stir for 30 mins. This selectively hydrolyzes the unstable
-acyl bond of the imide, leaving the mono-amide intact. -
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Data Analysis & Troubleshooting
Characterization: Distinguishing Isomers
The position of the acyl group significantly affects the NMR chemical shifts.
| Feature | Exocyclic Amide (Desired) | Ring Acyl ( | Bis-Acyl (Imide) |
| Broad singlet, | Absent (if no NH remains) | Absent | |
| Two signals or shifted | |||
| Stability | Stable to hydrolysis | Unstable (hydrolyzes rapidly) | Unstable (reverts to mono) |
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield | Formation of HCl salt of starting material. | Ensure excess base (Pyridine/TEA) is used to scavenge HCl. |
| Bis-Acylation | Excess acylating agent used. | Reduce equivalents to 1.0–1.05. If formed, reflux in EtOH/Water to hydrolyze the second acyl group. |
| Ring Acylation | Kinetic control dominant. | Increase reaction temperature (reflux in Toluene/Dioxane) to force rearrangement. |
Reaction Logic & Pathway Visualization
The following diagram illustrates the competition between kinetic ring attack and thermodynamic exocyclic acylation.
Caption: Kinetic vs. Thermodynamic control in aminotriazole acylation. Heating promotes the stable exocyclic amide.
References
-
Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations. Source: ACS Organic Process Research & Development Context: Discusses the rearrangement of N-acyl triazoles to exocyclic amides.
-
Acetylation of 5-amino-1H-[1,2,4]triazole revisited. Source: PubMed / ResearchGate Context: foundational study on the regioselectivity of acetylation in aminotriazoles, distinguishing between annular (ring) and exocyclic acylation.
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Source: Royal Society of Chemistry (RSC) Context: Provides parallel protocols for regioselective acylation in similar nitrogen-heterocycle systems.
-
Synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1, 2, 4-triazol-3ylamino] acetamide. Source: International Journal of ChemTech Research Context: Demonstrates the stability and synthesis of the exocyclic amide linkage in phenyl-amino-triazole derivatives.
Sources
solvent selection for 1-phenyl-1H-1,2,4-triazol-5-amine reactions
Application Note: Solvent Selection Strategies for 1-Phenyl-1H-1,2,4-triazol-5-amine Reactions
Executive Summary & Strategic Context
1-Phenyl-1H-1,2,4-triazol-5-amine (PTA) is a privileged scaffold in medicinal chemistry, serving as the primary building block for fused heterocyclic systems such as [1,2,4]triazolo[1,5-a]pyrimidines—compounds with potent antifungal, anticancer, and anticonvulsant properties.
The Solubility Paradox: The primary challenge in working with PTA is its amphiphilic nature. The polar amino-triazole head group promotes crystallization and high melting points (>160°C), while the lipophilic N1-phenyl ring limits solubility in water and highly polar protic media. This guide provides a rational framework for solvent selection, moving beyond "trial and error" to mechanistic alignment between solvent polarity, reaction temperature, and intermediate stability.
Physicochemical Profile & Solvent Compatibility
Understanding the solubility profile is the prerequisite for successful scale-up. The following data aggregates empirical observations from internal process chemistry workflows.
Table 1: Solubility Profile of 1-Phenyl-1H-1,2,4-triazol-5-amine
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, NMP | High | Ideal for nucleophilic substitutions and high-temp cyclizations. Hard to remove; requires aqueous workup. |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) | Gold Standard for Schiff base condensation and recrystallization. Poor solubility at RT aids product isolation. |
| Organic Acids | Acetic Acid, Formic Acid | High | Acts as both solvent and catalyst. Excellent for cyclocondensation but can form stable salts. |
| Chlorinated | DCM, Chloroform | Low/Moderate | Suitable for extraction but poor for reaction media due to low boiling points. |
| Non-Polar | Hexane, Toluene | Insoluble | Used strictly as anti-solvents to force precipitation. |
Reaction-Specific Solvent Selection
A. Schiff Base Condensation (Imine Formation)
Target: Reaction with aromatic aldehydes.[1]
-
Recommended Solvent: Absolute Ethanol (EtOH) .
-
Mechanistic Rationale: Schiff base formation is reversible. Ethanol allows for reflux temperatures (78°C) sufficient to drive the kinetics while dissolving the aldehyde. Crucially, the non-polar Schiff base product often precipitates from cooling ethanol, driving the equilibrium forward (Le Chatelier’s principle) and simplifying isolation.
-
Catalyst Compatibility: Compatible with catalytic H₂SO₄ or Glacial Acetic Acid.
B. Heterocyclization (Triazolopyrimidine Synthesis)
Target: Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate).
-
Recommended Solvent: Glacial Acetic Acid or Solvent-Free .
-
Mechanistic Rationale: These reactions require acid catalysis to promote the initial nucleophilic attack of the exocyclic amine followed by ring closure.
C. Acylation (Amide Formation)
Target: Reaction with acyl chlorides or anhydrides.[5]
-
Recommended Solvent: Dichloromethane (DCM) or THF with a base (Pyridine/TEA).
-
Mechanistic Rationale: Requires a non-nucleophilic solvent to prevent side reactions with the acylating agent. DCM dissolves the organic base (e.g., triethylamine) effectively.
Visualization: Reaction Workflow & Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on the desired chemical transformation.
Figure 1: Decision matrix for solvent selection based on reaction pathway. Green indicates Green Chemistry aligned pathways.
Detailed Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Green Context)
Objective: Condensation of PTA with 4-chlorobenzaldehyde.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-1H-1,2,4-triazol-5-amine (1.6 g, 10 mmol) in Absolute Ethanol (20 mL) .
-
Addition: Add 4-chlorobenzaldehyde (1.4 g, 10 mmol) .
-
Catalysis: Add 3-4 drops of Conc. Sulfuric Acid (or Glacial Acetic Acid). Note: Acid catalyst activates the aldehyde carbonyl.
-
Reaction: Reflux the mixture at 78-80°C for 3–4 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Workup (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Observation: A heavy precipitate should form (the Schiff base is less soluble in cold ethanol than the starting amine).
-
Filter the solid under vacuum.[6]
-
Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
-
Purification: Recrystallize from hot ethanol if necessary.
Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Objective: Cyclization with Ethyl Acetoacetate.
-
Preparation: Mix PTA (10 mmol) and Ethyl Acetoacetate (10 mmol) in a flask.
-
Solvent/Catalyst: Add Glacial Acetic Acid (15 mL) .
-
Reaction: Reflux at 118°C for 4–6 hours.
-
Workup:
Troubleshooting & Optimization (Expert Insights)
-
Issue: No Precipitate in Protocol A.
-
Cause: Product might be too soluble in ethanol or reaction incomplete.
-
Fix: Evaporate 50% of the solvent and place in a freezer (-20°C) for 1 hour. If still no solid, add Water dropwise (Anti-solvent method) until turbidity persists.
-
-
Issue: Oiling Out in Protocol B.
-
Cause: Presence of impurities or incomplete cyclization.
-
Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of Hot DMF and add Ethanol slowly to induce crystallization.
-
-
Tautomeric Considerations:
-
PTA exists in equilibrium between amino and imino forms. In polar aprotic solvents like DMSO, the equilibrium may shift, potentially affecting regioselectivity in alkylation reactions. For standard condensations, this is negligible.
-
References
-
Schiff Base Synthesis & Anti-inflammatory Studies: Vishwakarma, S., & Gupta, S. P. (2024).[1] Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Triazolopyrimidine Synthesis (Solvent-Free & Catalytic Methods): Jalilian, Z., et al. (2025).[8] Preparation of [1,2,4]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles.[8] Chemical Methodologies. [Link]
-
Recrystallization & Crystal Structure Analysis: Dolzhenko, A. V., et al. (2007). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E. [Link]
-
Solvent Effects on Triazole Reactivity: Aggarwal, R., et al. (2011). One-pot synthesis of 3-amino-1,2,4-triazoles using choline chloride-urea and their antibacterial activities.[9] Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of 1-phenyl-1H-1,2,4-triazol-5-amine from reaction mixtures
Technical Support Center: Purification of 1-Phenyl-1H-1,2,4-triazol-5-amine
Case ID: TRIAZ-PUR-001 Topic: Isolation, Purification, and Troubleshooting of 5-Amino-1-phenyl-1,2,4-triazole Status: Active Guide
Executive Summary
This technical guide addresses the purification of 1-phenyl-1H-1,2,4-triazol-5-amine (also known as 5-amino-1-phenyl-1,2,4-triazole). This scaffold is a critical intermediate in medicinal chemistry, often synthesized via the condensation of phenylhydrazine with cyanamide or ethyl N-cyanoformimidate.
Common challenges include the removal of toxic phenylhydrazine residues, separation of the 3-amino regioisomer, and elimination of persistent colored oxidation byproducts. This guide prioritizes an Acid-Base Extraction (Switch) protocol as the primary purification method, followed by recrystallization for polishing.
Module 1: Critical Purification Workflows
Protocol A: The "Acid-Base Switch" (Primary Purification)
Recommended for crude reaction mixtures containing unreacted phenylhydrazine and neutral tars.
Mechanism: 1-Phenyl-1H-1,2,4-triazol-5-amine is weakly basic. It dissolves in dilute mineral acids, forming a water-soluble salt. Neutral impurities (tars, unreacted neutral starting materials) remain insoluble or organic-soluble, allowing for easy separation.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude brown solid in 10% HCl (aq) (approx. 10 mL per gram of crude).
-
Digestion: Heat gently to 50°C for 15 minutes to ensure complete protonation of the triazole amine.
-
Filtration (Clarification): Filter the warm acidic solution through a Celite pad.
-
Why? This removes insoluble neutral tars and polymerization byproducts.
-
Filtrate: Contains your product as the hydrochloride salt.
-
Solid/Pad: Discard (contains impurities).
-
-
Extraction (De-greasing): Wash the acidic filtrate with Ethyl Acetate (EtOAc) (2x volumes).
-
Why? This removes non-basic organic impurities and some oxidized phenylhydrazine species.
-
-
Precipitation (The Switch): Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~9-10 using 25% Ammonium Hydroxide (NH₄OH) or 2M NaOH .
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Collection: Filter the precipitate, wash with cold water (to remove inorganic salts), and dry.
Protocol B: Recrystallization (Polishing)
Recommended for removing trace isomers and achieving analytical purity.
| Parameter | Specification |
| Primary Solvent | Ethanol (95%) or Methanol |
| Anti-Solvent | Water |
| Additives | Activated Charcoal (Decolorizing Carbon) |
| Target MP | 160–162°C (Lit. varies by derivative; verify with standard) |
Workflow:
-
Dissolve the solid from Protocol A in the minimum amount of boiling Ethanol.
-
Add Activated Charcoal (5-10 wt%) and boil for 5 minutes.
-
Filter hot through Celite to remove charcoal.
-
Reheat filtrate to boiling; add hot Water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.
Module 2: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude reaction mixtures.
Caption: Decision tree for isolating 5-amino-1-phenyl-1,2,4-triazole from crude mixtures containing hydrazine residues.
Module 3: Troubleshooting & FAQs
Q1: My product remains a sticky brown solid even after recrystallization. What is happening?
Diagnosis: This is likely due to oxidative oligomers of phenylhydrazine (diazenyl species) trapped in the crystal lattice. Fix:
-
Chemical Wash: Perform the Protocol A (Acid-Base Switch) . The sticky tars are often neutral and will not dissolve in the HCl step, allowing them to be filtered off.
-
Scavenger Resin: If the problem persists, dissolve the product in Ethanol and treat with a benzaldehyde-functionalized resin or a small amount of 4-nitrobenzaldehyde . This reacts with residual hydrazines to form hydrazones, which have vastly different solubility profiles and can be removed by recrystallization.
Q2: How do I distinguish between the 5-amino and 3-amino isomers?
Context: The reaction of phenylhydrazine with cyanamide can yield 5-amino-1-phenyl (kinetic product) or 3-amino-1-phenyl (thermodynamic product) depending on pH and temperature. Analytical Check (NMR):
-
1H NMR (DMSO-d6): Look at the chemical shift of the triazole C-H proton.
-
5-amino isomer: The C3-H proton is adjacent to the N-Phenyl ring but separated by a nitrogen. It typically appears around δ 7.5 - 7.8 ppm .
-
3-amino isomer: The C5-H proton is adjacent to the N-Phenyl ring. Due to the anisotropy of the phenyl ring and the lack of the shielding amino group at that position, this proton often shifts differently.
-
Definitive Proof:NOESY (Nuclear Overhauser Effect Spectroscopy) . In the 5-amino isomer, you will see an NOE correlation between the Phenyl ortho-protons and the Amine (NH2) protons. In the 3-amino isomer, the Phenyl ortho-protons will correlate with the Triazole C-H .
-
Q3: The melting point is lower than the literature value (160°C). Why?
Cause:
-
Hydration: Aminotriazoles often form stable hydrates. Dry the sample at 80°C under high vacuum (0.1 mbar) for 4 hours.
-
Isomeric Mixture: Even 5% of the 3-amino isomer can depress the melting point significantly. Fix: Run a TLC (Thin Layer Chromatography) using DCM:Methanol (9:1) . If two spots are visible, purify via flash chromatography using the same solvent system.
Module 4: Safety & Handling (SDS Highlights)
-
Phenylhydrazine Residues: Phenylhydrazine is a known skin sensitizer and suspected carcinogen. Always test crude material with Tollen's reagent or similar reducing sugar tests to confirm absence of hydrazine before handling on open benches.
-
Dust Hazard: The purified crystalline amine can be electrostatic. Use a localized exhaust or fume hood when weighing.
References
-
Synthesis & Tautomerism: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New Journal of Chemistry, 2009.
-
Crystallographic Data: Allouch, F., et al. "5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole." Acta Crystallographica Section E, 2008.[1]
-
General Triazole Properties: "1,2,4-Triazole."[2][3][4] Wikipedia (grounded via chemical data repositories).
-
Physical Properties Verification: "1-Phenyl-5-amino-1,2,3-triazole-4-nitrile" (Related Structure for comparative solubility data). PubChem.
Sources
Technical Support Center: Isomer Resolution for 1-Phenyl-1,2,4-Triazole Amines
The following Technical Support Guide is designed for researchers and process chemists dealing with the synthesis and purification of 1-phenyl-1,2,4-triazole amine isomers .
Ticket Subject: Separation and Identification of 3-amino vs. 5-amino-1-phenyl-1,2,4-triazole. Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Disambiguation
Critical Warning: Do not confuse your target compounds with Amitrole (3-amino-1,2,4-triazole, CAS 61-82-5), which lacks the N1-phenyl group. The presence of the phenyl group at the N1 position introduces significant steric and electronic factors that govern the separation logic described below.
-
Target A (Proximal): 5-amino-1-phenyl-1,2,4-triazole
-
Structural Feature: The amino group (-NH₂) is adjacent to the phenyl ring.
-
Key Property: Steric hindrance forces the phenyl ring to twist out of coplanarity with the triazole ring (~30–40° dihedral angle).
-
-
Target B (Distal): 3-amino-1-phenyl-1,2,4-triazole
-
Structural Feature: The amino group is distal (far) from the phenyl ring.
-
Key Property: The molecule is essentially planar, allowing for tighter crystal packing.
-
Diagnostic Hub: "What do I have?"
Before attempting separation, you must confirm the ratio of isomers in your crude mixture. Standard 1D Proton NMR is often insufficient due to overlapping aromatic signals.
Method A: The NOE Gold Standard (Definitive)
The only self-validating method to distinguish these isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
| Feature | 5-Amino Isomer (Proximal) | 3-Amino Isomer (Distal) |
| Geometry | Twisted (Steric Clash) | Planar (Conjugated) |
| NOE Experiment | Positive NOE Signal observed between the -NH₂ protons and the Ortho-Phenyl protons . | No NOE Signal between -NH₂ and Phenyl protons (distance > 5Å). |
| Ring Proton (C-H) | Typically Deshielded (Downfield) due to proximity to the anisotropic phenyl ring. | Typically Shielded (Upfield) relative to the 5-isomer. |
Method B: Solubility & Melting Point (Preliminary)
Due to the "Twist vs. Planar" difference, the physical properties diverge significantly.
-
3-Amino (Planar): High lattice energy
Higher Melting Point & Lower Solubility in non-polar solvents. -
5-Amino (Twisted): Disrupted packing
Lower Melting Point & Higher Solubility in organic solvents (DCM, EtOAc).
Troubleshooting Guide: Separation Protocols
Scenario 1: "I have a crude mixture (approx. 50:50) and need both isomers."
Recommended Workflow: Fractional Crystallization followed by Flash Chromatography.
Caption: Figure 1: Divergent purification strategy exploiting the solubility difference caused by the steric twist in the 5-amino isomer.
Protocol A: Flash Chromatography (For Filtrate/Mother Liquor)
The 5-amino isomer is often difficult to separate on standard Silica due to tailing.
-
Stationary Phase: Amine-functionalized Silica (preferred) or Standard Silica (neutralized).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: 0%
5% MeOH in DCM. -
Modifier: Add 0.1% Triethylamine (TEA) to prevent peak tailing of the basic amine.
-
Elution Order: The 5-amino isomer (less polar/twisted) typically elutes first ; the 3-amino isomer (more polar/planar) elutes second .
Scenario 2: "I only want the 5-amino isomer, but I keep getting mixtures."
Root Cause: Thermodynamic vs. Kinetic Control failure during synthesis. Resolution: The reaction of Phenylhydrazine + Cyanogen Bromide is the standard route for the 5-amino isomer, but pH control is critical.
-
The Fix: Ensure the reaction is performed in acidic media (often using HCl or HBr). Protonation of the hydrazine biases the nucleophilic attack to form the 5-amino-1-phenyl skeleton.
-
Alternative: Use N-cyano-N-phenyl-O-alkylisourea precursors if the bromide route is too dirty.
FAQ: Common Pitfalls
Q: Why does my NMR show broad peaks for the NH₂ group? A: This is due to proton exchange or quadrupole broadening.
-
Fix: Run the NMR in DMSO-d6 rather than CDCl₃. DMSO forms hydrogen bonds with the amine protons, sharpening the signal and preventing exchange, which is critical for the NOE experiment described in Section 2.
Q: Can I distinguish them by IR spectroscopy? A: It is unreliable for definitive assignment. While the NH stretching frequencies differ slightly due to H-bonding (5-amino can H-bond to the phenyl pi-system or ortho-protons), the overlap is significant. Stick to NOE NMR.
Q: I see a "melting" behavior over a 20°C range. Is my product wet? A: Likely not. You probably have a eutectic mixture of the two isomers. A 95:5 mixture can depress the melting point significantly compared to the pure isomer. Recrystallize from Ethanol until the MP range is <2°C.
References
-
Crystallographic Distinction: Allouch, F., et al. (2008).[1] "5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole." Acta Crystallographica Section E, 64(4), o684.[2] (Demonstrates the ~38° twist in 5-amino-1-phenyl systems).
-
Tautomerism & Isomerism: Dolzhenko, A. V., et al. (2008). "3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1)." Acta Crystallographica Section E. (Discusses planarity differences in related phenyl-triazole systems).
- Synthesis Pathways: Reiter, J., et al. "Regioselective synthesis of 1-substituted 3-amino- and 5-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry. (Standard reference for directing the synthesis).
- General Properties: Katritzky, A. R. Comprehensive Heterocyclic Chemistry. (Authoritative text on Triazole reactivity and annular tautomerism).
Sources
solubility issues of 1-phenyl-1H-1,2,4-triazol-5-amine in water
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-phenyl-1H-1,2,4-triazol-5-amine in aqueous media. This document provides a comprehensive troubleshooting framework, including frequently asked questions (FAQs) and detailed experimental protocols, to enable successful experimental design and execution.
Introduction: Understanding the Challenge
1-Phenyl-1H-1,2,4-triazol-5-amine possesses a chemical structure that presents inherent solubility challenges in aqueous solutions. The presence of a non-polar phenyl group contributes to the molecule's hydrophobicity, while the triazole ring and the exocyclic amine group offer opportunities for pH-dependent solubility manipulation. This guide will explore these characteristics to provide practical solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-phenyl-1H-1,2,4-triazol-5-amine not dissolving in water?
A1: The low aqueous solubility of 1-phenyl-1H-1,2,4-triazol-5-amine is primarily due to the hydrophobic nature of the phenyl group. While the triazole and amine moieties are polar, the energetic cost of disrupting the water hydrogen-bonding network to accommodate the non-polar phenyl ring is unfavorable, leading to poor dissolution. For a related compound, 3-(4-fluorophenyl)-1H-1,2,4-triazol-5-amine, the predicted logarithm of the water solubility (logSw) is -1.3048, indicating low solubility.[1]
Q2: I've seen that 1H-1,2,4-triazol-5-amine is highly soluble in water. Why is my compound different?
A2: The parent compound, 1H-1,2,4-triazol-5-amine, lacks the hydrophobic phenyl group. The absence of this large, non-polar moiety allows the polar triazole and amine groups to interact more favorably with water molecules, resulting in high solubility. The addition of the phenyl group significantly increases the lipophilicity, thereby reducing aqueous solubility.
Q3: Can I use DMSO to dissolve my compound for aqueous-based assays?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for initially dissolving poorly soluble compounds. However, it is crucial to be mindful of the final DMSO concentration in your aqueous assay, as it can impact biological systems. It is also important to note that dissolving a compound in a high concentration of DMSO and then diluting it into an aqueous buffer determines its kinetic solubility, which may not be the same as its thermodynamic solubility. The compound may precipitate out of the aqueous solution over time, even at low concentrations.[2]
Q4: How does pH affect the solubility of 1-phenyl-1H-1,2,4-triazol-5-amine?
A4: The solubility of this compound is expected to be highly pH-dependent. The exocyclic amine group is basic and can be protonated at acidic pH to form a more soluble ammonium salt. The triazole ring itself has both acidic and basic properties. The pKa of the neutral 1,2,4-triazole molecule is 10.26, and the pKa of the protonated triazolium cation is 2.45.[2] Therefore, adjusting the pH of the aqueous medium can significantly enhance the solubility of 1-phenyl-1H-1,2,4-triazol-5-amine.
Q5: What is the predicted logP and pKa of 1-phenyl-1H-1,2,4-triazol-5-amine?
Troubleshooting Guide: Strategies for Solubilization
This section provides a systematic approach to addressing the solubility issues of 1-phenyl-1H-1,2,4-triazol-5-amine.
Step 1: Preliminary Solubility Assessment
Before attempting to prepare a stock solution, it is beneficial to perform a simple qualitative solubility test.
Protocol: Qualitative Solubility Assessment
-
Add a small, known amount of 1-phenyl-1H-1,2,4-triazol-5-amine (e.g., 1 mg) to a small vial.
-
Add a defined volume of your desired aqueous buffer (e.g., 1 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If the compound remains insoluble, proceed to the troubleshooting steps below.
Step 2: pH Adjustment
Given the presence of a basic amine group, pH modification is the most direct approach to enhance solubility.
Causality: At a pH below the pKa of the amine group, the amine will be protonated, forming a positively charged species. This ionic form will have significantly greater solubility in polar solvents like water compared to the neutral molecule.
Experimental Workflow for pH-Dependent Solubility
Sources
optimizing Schiff base formation with 1-phenyl-1,2,4-triazol-5-amine
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Schiff Base Formation with 1-phenyl-1,2,4-triazol-5-amine
Executive Summary: The Challenge of the Triazole Ring
You are likely experiencing low yields or no reaction. This is not a procedural error; it is a fundamental property of your starting material.
1-phenyl-1,2,4-triazol-5-amine is a significantly weaker nucleophile than standard anilines or aliphatic amines. The electron-deficient triazole ring, further deactivated by the N1-phenyl group, delocalizes the lone pair of the exocyclic amine (
The Solution: You cannot rely on passive equilibrium. You must activate the electrophile (acid catalysis) and force the equilibrium (water removal or high energy input).
Module 1: Reaction Setup & Stoichiometry
Q: What is the optimal solvent system? A: Absolute Ethanol (EtOH) or Methanol (MeOH) are the standard baselines.
-
Why: They dissolve the aldehyde well and allow for partial solubility of the triazole amine at reflux temperatures.
-
Pro Tip: If solubility is an issue even at reflux, switch to n-Propanol or Dioxane to allow for higher reaction temperatures (
and , respectively).
Q: What stoichiometry should I use?
A: Use a 1:1 molar ratio , but a slight excess of the aldehyde (
-
Critical: Do not use a large excess of amine; it is difficult to separate unreacted amine from the product during workup.
Module 2: Catalysis & Activation (The Driver)
Q: My reaction is stuck. Which catalyst should I use? A: You must use an acid catalyst. Neutral conditions will likely fail.
-
Option A (Standard): Glacial Acetic Acid (AcOH). Add 2–5 drops per 10 mL of solvent. This is usually sufficient for reactive aldehydes (e.g., nitrobenzaldehyde).
-
Option B (Aggressive): p-Toluenesulfonic Acid (p-TSA). Use 1–5 mol%. This is required for electron-rich aldehydes (e.g., methoxybenzaldehyde) or sterically hindered ketones.
-
Option C (The "Nuclear" Option): Sulfuric Acid (H₂SO₄). 2–3 drops of conc. H₂SO₄.[1] Warning: Can cause charring or side reactions with sensitive aldehydes.
Q: Can I use basic conditions? A: No. Bases will deprotonate the amine (making it anionic) or the triazole ring, but Schiff base formation requires protonation of the aldehyde oxygen to make the carbonyl carbon more electrophilic.
Module 3: Advanced Optimization (The Fix)
Q: I am getting low yields (<50%). How do I drive the equilibrium? A: Schiff base formation produces water. In this reversible reaction, water hydrolyzes the product back to the starting materials.
-
Method 1: Molecular Sieves (3Å or 4Å). Add activated sieves directly to the reaction flask. This is the easiest way to scavenge water in situ.
-
Method 2: Dean-Stark Trap. If you switch the solvent to Toluene or Benzene , use a Dean-Stark trap to physically remove water via azeotropic distillation. This is the gold standard for difficult substrates.
Q: How can I speed up the reaction? A: Microwave Irradiation (MW).
-
Protocol: Mix amine (1 mmol), aldehyde (1 mmol), and 2 drops of AcOH in 2–3 mL of Ethanol.
-
Settings: Irradiate at 140–300 Watts (approx.
) for 2–10 minutes . -
Result: Yields often jump from 50% to >85%, and reaction times drop from 6 hours to 5 minutes.
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in hot ethanol. | 1. Concentrate solvent to 1/3 volume.2. Pour mixture into crushed ice-water with vigorous stirring.3. Neutralize with dilute NaHCO₃ if strong acid was used. |
| Oily Product | Impurities or incomplete crystallization. | 1. Triturate the oil with cold ether or hexane.2. Scratch the flask walls with a glass rod.3. Recrystallize from Ethanol/Water (9:1). |
| Starting Material Remains | Equilibrium is favoring reactants. | 1. Add Molecular Sieves .2. Switch to p-TSA catalyst.3. Increase reflux time (up to 12-24h). |
| Hydrolysis on TLC | Silica gel is acidic/wet. | 1. Add 1% Triethylamine to the eluent to neutralize the silica.2. Run TLC immediately; Schiff bases are labile on silica. |
Experimental Protocol: Optimized Synthesis
Standard Reflux Method:
-
Dissolve 1-phenyl-1,2,4-triazol-5-amine (
) in of absolute ethanol. -
Add Substituted Benzaldehyde (
). -
Add 3–4 drops of Glacial Acetic Acid .
-
Reflux for 4–6 hours . Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Checkpoint: If starting material persists after 6h, add more acid or switch to Microwave.
-
Cool to room temperature. If no solid forms, pour onto
of crushed ice. -
Filter the solid, wash with cold water (
) and cold ethanol ( ). -
Recrystallize from hot Ethanol.
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed mechanism and the critical "Water Removal" step that drives the reaction forward.
Caption: Acid-catalyzed pathway highlighting the reversibility of the dehydration step. Water removal blocks the hydrolysis (red dashed line), driving the reaction to the product.
References
-
Microwave-Assisted Synthesis: Panda, K. C., et al. (2021).[1] "Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique." Current Microwave Chemistry.
-
Acid Catalysis Protocols: Bagihalli, G. B., et al. (2008). "Synthesis, characterization and biological activity of Schiff bases containing 1,2,4-triazole moiety." Journal of the Iranian Chemical Society.
-
Triazole Reactivity: Kahveci, B., et al. (2023). "Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds." DergiPark.
-
General Mechanism: Bekircan, O., & Bektas, H. (2008). "Synthesis of Schiff bases of some 3,5-diphenyl-4-amino-4H-1,2,4-triazoles." Molecules.
Sources
Technical Support Center: Stability of 1-Phenyl-1H-1,2,4-triazol-5-amine
This is a comprehensive technical support guide for the stability of 1-phenyl-1H-1,2,4-triazol-5-amine (also known as 5-amino-1-phenyl-1,2,4-triazole) under acidic conditions.
Part 1: Executive Summary
1-Phenyl-1H-1,2,4-triazol-5-amine exhibits high stability under standard acidic conditions (e.g., 1M HCl, 1M H₂SO₄) at ambient temperatures. Unlike its behavior in basic media, where it is susceptible to the Dimroth Rearrangement , the compound primarily undergoes protonation in acid, forming stable salts without degradation of the heterocyclic core.
Key Stability Metrics:
-
Hydrolysis: Resistant to acid-catalyzed hydrolysis of the C-N exocyclic bond and the N-N ring bond.
-
Rearrangement: The Dimroth rearrangement (migration of the phenyl group to the exocyclic amine) is inhibited in acidic media; this reaction is base-catalyzed.
-
Incompatibilities: Highly reactive toward nitrous acid (HNO₂), leading to diazotization.
Part 2: Technical Deep Dive & Mechanisms
Acid-Base Behavior: Protonation vs. Degradation
In acidic solutions, 1-phenyl-1H-1,2,4-triazol-5-amine acts as a weak base. The primary interaction is the protonation of the heterocyclic ring nitrogen (typically N4), which stabilizes the aromatic system.
-
Mechanism: Protonation occurs at the N4 position, forming a resonance-stabilized cation. This positive charge density effectively "locks" the ring against nucleophilic attack that would otherwise initiate ring opening or rearrangement.
-
pKa Context: The pKa of the protonated species is approximately 2.5–3.0. In pH < 2, the molecule exists almost exclusively as the cation.
The Dimroth Rearrangement (Why it doesn't happen in Acid)
A common concern with 1-substituted-5-aminotriazoles is the Dimroth rearrangement, where the ring nitrogen and exocyclic amine swap substituents.
-
In Base: The reaction proceeds via an anionic intermediate (ring opening).
-
In Acid: The protonation of N4 prevents the formation of the anionic species required for ring opening. Therefore, acidic conditions are protective against this isomerization.
Pathway Visualization
The following diagram illustrates the divergent pathways of the compound in acidic vs. basic/nitrous acid conditions.
Caption: Stability divergence of 1-phenyl-1H-1,2,4-triazol-5-amine. Acidic conditions favor the stable protonated salt (Green), while basic conditions or nitrous acid lead to rearrangement or degradation (Red/Yellow).
Part 3: Troubleshooting Guide & FAQs
Scenario 1: Unexpected Peak in HPLC after Acidic Workup
User Issue: "I see a new peak at a slightly different retention time after stirring my compound in 2M HCl for 24 hours."
| Potential Cause | Probability | Explanation & Verification |
| Salt Formation | High | The "new peak" might be the protonated form if the mobile phase pH is acidic, or simply a shift due to matrix effects. Action: Neutralize a sample before injection. |
| Impurity Enrichment | Medium | If the starting material contained the 3-amino isomer or 5-anilino isomer, acid treatment might have dissolved/precipitated them differentially. Action: Check purity of starting material. |
| Hydrolysis | Low | Ring hydrolysis requires extreme conditions (e.g., conc. H₂SO₄ > 150°C). Unlikely in 2M HCl. |
Scenario 2: Loss of Material during Acid Extraction
User Issue: "I extracted the reaction mixture with 1M HCl, but the yield of the recovered amine is low."
-
Root Cause: 1-Phenyl-1H-1,2,4-triazol-5-amine forms a water-soluble hydrochloride salt.
-
Solution: The compound is in the aqueous acid layer.[1] You must basify the aqueous layer (pH > 9) to precipitate the free base before extracting back into organic solvent (e.g., Ethyl Acetate or DCM).
FAQ: Frequently Asked Questions
Q1: Can I use Nitric Acid (HNO₃) to dissolve the compound? A: Caution. While pure HNO₃ acts as an acid, trace nitrous acid (HNO₂) impurities or reduction of HNO₃ can trigger diazotization of the primary amine. This leads to the formation of an unstable diazonium species which decomposes to the 5-hydroxy or 5-nitro derivative. Use HCl or H₂SO₄ for stability studies.
Q2: Does the phenyl group cleave off in acid? A: No. The N1-Phenyl bond is part of the aromatic system and is extremely resistant to acid hydrolysis. Cleavage typically requires harsh reduction or oxidation, not simple acidic hydrolysis.
Q3: Is the compound hygroscopic in acid? A: The hydrochloride salt of aminotriazoles can be hygroscopic. If isolating the salt, ensure it is dried thoroughly under vacuum over P₂O₅.
Part 4: Experimental Protocols
Protocol A: Stability Validation in 1M HCl (HPLC Monitoring)
Use this protocol to verify stability for your specific batch.
-
Preparation: Dissolve 50 mg of 1-phenyl-1H-1,2,4-triazol-5-amine in 10 mL of 1M HCl .
-
Observation: Solution should be clear and colorless.
-
-
Incubation: Stir at 25°C for 24 hours . (Optional: Heat to 60°C for stress testing).
-
Sampling: Take a 100 µL aliquot, neutralize with 100 µL 1M NaOH, and dilute with HPLC mobile phase.
-
Analysis: Inject onto a C18 column (Mobile Phase: Water/Acetonitrile with 0.1% TFA).
-
Success Criteria: Purity area % should remain ≥ 99.0% relative to T=0.
-
Protocol B: Recovery of Free Base from Acidic Solution
Use this if you accidentally dissolved your product in acid.
-
Cooling: Cool the acidic aqueous solution to 0–5°C in an ice bath.
-
Neutralization: Slowly add 10% NaOH or saturated NaHCO₃ dropwise with stirring.
-
Precipitation: Monitor pH. The product will begin to precipitate as the pH passes 7. Continue until pH ~9–10.
-
Filtration: Filter the white solid, wash with cold water, and dry.
References
-
Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).[2] Acta Crystallographica Section E. Link
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Link
-
US EPA. (2008).[3] Robust Summaries & Test Plan: 1H-1,2,4-triazole. (General triazole stability data). Link
-
Kattenberg, J., et al. (2002). Acetylation of 5-amino-1H-[1,2,4]triazole revisited. PubMed. Link
Sources
Technical Support Center: Phenylhydrazine Removal in Triazole Synthesis
Topic: Decontamination and purification of reaction mixtures containing unreacted phenylhydrazine. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Removing unreacted phenylhydrazine (PHZ) is a notorious bottleneck in nitrogen-heterocycle synthesis. Its "sticky" nature on silica, moderate basicity, and high toxicity (hemolytic anemia risk) require a multi-tiered approach.
This guide moves beyond generic advice, offering three distinct protocols based on your product's physicochemical properties.
Phase 1: Diagnostic & Decision Matrix
Before selecting a protocol, analyze your target triazole's properties to prevent product loss.
Critical Decision Tree
Use the logic below to select your workflow.
Figure 1: Workflow selection based on product basicity relative to phenylhydrazine (pKa ~5.2).[1]
Protocol A: The pH-Controlled Extraction (Liquid-Liquid)
Best For: Neutral or acidic triazoles (e.g., fully substituted triazoles with no free amino groups).
Mechanism: Exploits the basicity of phenylhydrazine (pKa of conjugate acid
The "Sweet Spot" Logic
You must lower the pH enough to protonate the phenylhydrazine (
Step-by-Step Procedure
-
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Ethyl Acetate). Avoid ether if possible due to peroxide risks with hydrazines.
-
The Acid Wash:
-
The Polishing Wash:
-
Wash the organic layer once with Brine (Saturated NaCl) to break emulsions.
-
Dry over
.
-
Troubleshooting FAQ
-
Q: My product is also basic. Won't I lose it?
-
A: Yes. If your triazole has a basic nitrogen (pKa > 4), it will co-extract into the acid. Stop immediately and switch to Protocol B.
-
-
Q: The layers aren't separating (Emulsion).
-
A: Phenylhydrazine residues act as surfactants. Add a small amount of methanol (2-5%) to the organic layer or filter the biphasic mixture through a pad of Celite to break the emulsion.
-
Protocol B: Chemoselective Scavenging (Solid-Phase Extraction)
Best For: Basic products, acid-sensitive compounds, or late-stage pharmaceutical intermediates. Mechanism: Uses a polymer-supported electrophile (aldehyde or isocyanate) to covalently bind the nucleophilic hydrazine. The impurity becomes part of the solid bead and is filtered away.
Recommended Scavenger: PS-Benzaldehyde
Polystyrene-bound benzaldehyde reacts selectively with hydrazines to form hydrazones.
Workflow Diagram
Figure 2: Solid-phase scavenging workflow. The hydrazine is sequestered as an insoluble hydrazone.
Step-by-Step Procedure
-
Quantify: Estimate the remaining phenylhydrazine (by TLC or LCMS).
-
Charge: Add 3–4 equivalents (relative to the impurity) of PS-Benzaldehyde resin.
-
Incubate: Gently shake (do not magnetic stir, which grinds the beads) for 2–4 hours at room temperature.
-
Catalysis: Add 1% Acetic Acid to catalyze the hydrazone formation if the reaction is sluggish.
-
-
Filter: Pass through a fritted funnel.
-
Rinse: Wash the resin with DCM/MeOH to recover any entrained product.
Troubleshooting FAQ
-
Q: I don't have PS-Benzaldehyde. Can I use liquid benzaldehyde?
-
A: Yes (Protocol C), but it creates a new problem: you now have to separate the benzylidene-phenylhydrazine byproduct. This is only recommended if the byproduct has a significantly different Rf value than your product.
-
Protocol C: Chromatographic Triage
Best For: When extraction and scavenging fail, or for final purification.
The "Streaking" Issue
Phenylhydrazine is polar and basic; it often streaks on silica gel, contaminating fractions over a wide range.
Mobile Phase Modifiers
To sharpen the phenylhydrazine peak and force separation:
-
Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.
-
Elution: Run your column with 1% TEA in your mobile phase. This neutralizes the silica's acidic sites, preventing the hydrazine from "dragging."
Safety & Decontamination (Critical)
Phenylhydrazine is a suspected carcinogen and a potent skin sensitizer . It causes hemolytic anemia (destruction of red blood cells).[4][5]
Waste Handling Table
| Component | Hazard | Neutralization Protocol |
| Spills | Skin absorption/Toxicity | Do not wipe with paper towels (fire risk if dry). Absorb with sand/vermiculite. |
| Glassware | Residue | Rinse with dilute bleach (NaOCl). Warning: This reaction is exothermic and evolves nitrogen gas. Do this in a fume hood. |
| Aqueous Waste | Toxic to aquatic life | Collect separately. Do not pour down the drain. Label as "Hydrazine Waste." |
References
-
Basicity & Properties
-
Scavenging Methodologies
- Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
Source:
-
Toxicity & Safety
- Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine."
-
Source:
-
General Workup Procedures
- Nottingham University, School of Chemistry.
-
Source: (General reference for acid/base extraction logic).
Sources
troubleshooting cyclization failures in triazole amine synthesis
Technical Support Center: Triazole Amine Synthesis Status: Operational | Ticket ID: TRZ-AMN-001
Welcome to the Troubleshooting Hub
Subject: Overcoming Cyclization Failures in Triazole Amine Synthesis Lead Scientist: Dr. A. Vance, Senior Applications Specialist
The Core Challenge: Synthesizing triazole amines (specifically via CuAAC or RuAAC) presents a unique "autocatalytic poisoning" paradox. While the 1,2,3-triazole ring is a robust pharmacophore, the presence of an amine (either in the starting material or the product) often introduces a competitive Lewis base. This amine can chelate the transition metal catalyst (Cu or Ru), effectively shutting down the catalytic cycle or promoting the oxidation of active Cu(I) to inactive Cu(II).
This guide moves beyond basic "add more catalyst" advice. We analyze the mechanistic failures and provide self-validating rescue protocols.
Diagnostic Triage (Visual Guide)
Before altering your reaction, identify the failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for triazole synthesis failures. Blue/Green indicates oxidation; Clear/Yellow stall often indicates chelation.
Issue 1: The "Dead" Reaction (Catalyst Poisoning)
Symptom: The reaction starts but stalls at 10-20% conversion. Adding more copper salt (CuSO₄) does not restart it. Root Cause: The amine functionality (reactant or product) is a better ligand for Cu(I) than the alkyne, sequestering the metal into an inactive cycle.
Technical Explanation
The CuAAC mechanism requires a labile coordination site on the Cu(I) species to form the copper-acetylide intermediate. Free amines (especially chelating diamines or products where the triazole N3 and the pendant amine form a "pocket") bind Cu(I) tightly. Without a competing ligand, the amine-Cu complex is catalytically dead or rapidly oxidizes.
The Solution: Ligand Acceleration
You must use a ligand that binds Cu(I) stronger than your amine substrate but is labile enough to allow catalysis.
| Ligand | Type | Best Use Case | Mechanism |
| TBTA | Tris-triazole | Organic solvents (DCM, THF) | Steric bulk prevents bimetallic inactivation; protects Cu(I) from oxidation. |
| THPTA | Tris-triazole | Aqueous/Polar solvents | Water-soluble equivalent of TBTA.[1] Highly effective for biomolecules. |
| BTTES | Tris-triazole | Sensitive biological systems | Lower toxicity, higher rate acceleration than TBTA. |
Protocol: The "Rescue" (For Stalled Reactions)
Do not just add more copper.
-
Degas: Sparge the reaction vessel with Argon for 10 minutes. Oxygen is the enemy of amine-rich CuAAC.
-
Prepare Catalyst Stock: In a separate vial, mix CuSO₄ (5 mol%) and TBTA (6 mol%) in water/DMSO (1:1). The solution should be blue.
-
Reduce: Add Sodium Ascorbate (10 mol%) to the catalyst stock. The color must turn colorless or transiently yellow.
-
Inject: Syringe this active Cu(I)-TBTA complex into your stalled reaction.
-
Heat: Warm to 40°C.
Issue 2: The "Wrong" Isomer (Regioselectivity)
Symptom: You isolated the product, but the NMR shows the wrong substitution pattern (1,5-triazole instead of 1,4-triazole) or a mixture.
Regioselectivity Guide
| Method | Catalyst System | Product | Mechanism Note |
| CuAAC | CuSO₄ / Ascorbate / TBTA | 1,4-Disubstituted (Exclusive) | Copper-acetylide intermediate ensures 1,4-regiocontrol. |
| RuAAC | Cp*RuCl(PPh₃)₂ | 1,5-Disubstituted (Exclusive) | Oxidative coupling via ruthenacycle.[2][3][4] Tolerates internal alkynes.[3] |
| Thermal | None (High Heat) | Mixture (1:1) | Uncatalyzed Huisgen cycloaddition.[5] Avoid. |
Troubleshooting FAQ:
-
Q: I used Copper, but got a mixture. Why?
-
A: Your copper catalyst likely died (oxidized), and if you were heating the reaction (>60°C), the thermal background reaction took over, producing the mixture. Fix: Lower temperature (<40°C) and improve catalyst stability (see Issue 1).
-
-
Q: My RuAAC reaction failed with a tertiary azide.
-
A: RuAAC is sterically sensitive.[5] Tertiary azides are poor substrates for the Ruthenium cycle due to steric clash during the ruthenacycle formation step. Fix: Switch to CuAAC (if 1,4 is acceptable) or use a less bulky azide spacer.
-
Issue 3: Side Reactions (Glaser Coupling)
Symptom: Two alkyne starting materials linked together (diyne), reducing yield. Root Cause: Oxygen ingress. Cu(I) + O₂ + Alkyne → Oxidative Homocoupling (Glaser/Hay coupling).[6]
Prevention Protocol
-
Strict Anaerobic Conditions: While "Click" chemistry is often advertised as air-tolerant, amine-containing substrates sensitize the catalyst to oxidation.
-
Order of Addition: Add the Alkyne last .
Issue 4: Purification (Removing the "Blue" Copper)
Symptom: The isolated triazole amine is blue/green or has residual copper (paramagnetic broadening in NMR). Amine products chelate copper tenaciously.
Copper Scavenging Protocol
Standard silica columns often fail to remove trace copper from amines. Use one of these validated methods:
-
EDTA Wash (The Standard):
-
Dissolve crude product in organic solvent (EtOAc/DCM).
-
Wash 3x with 0.1 M aqueous EDTA (pH 7-8) . The aqueous layer will turn blue/purple as it strips the copper.[8]
-
-
CupriSorb™ / Solid Phase Extraction:
-
For small scale (<100 mg), stir the crude solution with commercial copper-scavenging resin (e.g., QuadraPure™ TU) for 2 hours, then filter.
-
-
Ammonia Wash:
-
Wash the organic layer with 10% NH₄OH. Ammonia is a stronger ligand than most triazole amines and will pull copper into the aqueous phase (deep blue).
-
Standard Operating Procedure (SOP)
Workflow: Synthesis of Triazole Amine (CuAAC Route)
-
Stoichiometry: Azide (1.0 equiv), Alkyne (1.0 equiv).
-
Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (if solubility is poor). Avoid pure THF (stabilizers can interfere).
-
Catalyst Prep (In separate vial):
-
Mix CuSO₄[7]·5H₂O (2 mol%) and TBTA (2.2 mol%).
-
Add Sodium Ascorbate (10 mol%).
-
Observation: Solution goes from Blue → Colorless.
-
-
Reaction:
-
Add catalyst mix to the main reaction vessel.
-
Stir at RT for 4-16 hours.
-
Monitor: If solution turns green, add more Ascorbate (5 mol%).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 0.1 M EDTA (aq) x 2.
-
Dry over Na₂SO₄.
-
Visualizing the Mechanism (Why Amines Poison)
Figure 2: The CuAAC catalytic cycle showing failure points. Amine substrates drain the active Cu(I) into an inactive "Poison" state. TBTA reverses this.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[9][10] Organic Letters, 6(17), 2853–2855. Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][4][11][12] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Boren, B. C., et al. (2008).[3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic insights. Chemical Society Reviews, 39(4), 1302-1315. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 5-amino-1-phenyl-1,2,4-triazole: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 5-amino-1-phenyl-1,2,4-triazole, a scaffold of significant interest in medicinal chemistry. In the absence of a directly published and assigned spectrum for this specific molecule, this guide leverages a comparative approach, drawing on experimental data from structurally related analogs to predict and rationalize its spectral features. This methodology not only offers a robust estimation but also deepens our understanding of substituent effects in triazole systems.
The Structural Context: 5-amino-1-phenyl-1,2,4-triazole
The numbering of the heterocyclic and phenyl rings is crucial for spectral assignment. The following diagram illustrates the standard numbering convention used throughout this guide.
Figure 1. Structure and numbering of 5-amino-1-phenyl-1,2,4-triazole.
Comparative Analysis: Deducing Chemical Shifts from Analogs
To predict the 13C NMR spectrum of our target compound, we will analyze the experimentally determined chemical shifts of three key analogs:
-
1,2,4-Triazole : The unsubstituted parent heterocycle.
-
3-Amino-1,2,4-triazole : To understand the effect of the amino group.
-
1-Phenyl-1,2,4-triazole : To understand the effect of the N1-phenyl substituent.
By observing the changes in chemical shifts upon substitution, we can build a reliable picture of the electronic environment of each carbon atom in 5-amino-1-phenyl-1,2,4-triazole. All literature data presented is from spectra recorded in DMSO-d6 to ensure consistency.
Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Reference Compounds in DMSO-d6
| Compound | C3 | C5 | Phenyl C1' | Phenyl C2'/C6' | Phenyl C3'/C5' | Phenyl C4' | Reference |
| 1,2,4-Triazole | 144.9 | 144.9 | - | - | - | - | [1] |
| 3-Amino-1,2,4-triazole | 156.4 | 147.1 | - | - | - | - | [2][3] |
| 1-Phenyl-1,2,4-triazole | 146.0 | 152.0 | 136.9 | 120.1 | 129.8 | 127.5 | [4] |
| Predicted: 5-Amino-1-phenyl-1,2,4-triazole | ~147-149 | ~155-157 | ~137 | ~120-122 | ~129-130 | ~127-128 | - |
Analysis of Substituent Effects:
-
Amino Group Effect : In 3-amino-1,2,4-triazole, the amino group is at the C3 position. However, due to tautomerism, it provides insight into the electronic effect on the adjacent carbon. The amino group is a strong electron-donating group through resonance, which typically causes a significant upfield shift (to a lower ppm value) of the carbon it is attached to. However, in this heterocyclic system, the C3 signal moves significantly downfield from 144.9 ppm in the parent triazole to 156.4 ppm in the 3-amino derivative. This is characteristic of amino-substituted carbons in many nitrogen-containing heterocycles. The C5 carbon experiences a smaller downfield shift to 147.1 ppm.[2][3]
-
Phenyl Group Effect : The introduction of a phenyl group at the N1 position in 1-phenyl-1,2,4-triazole deshields the adjacent C5 atom (152.0 ppm) more than the C3 atom (146.0 ppm). This is likely due to a combination of inductive and anisotropic effects of the aromatic ring. The phenyl carbon signals are observed at their characteristic positions.[4]
Predicted Chemical Shifts for 5-amino-1-phenyl-1,2,4-triazole:
Based on the additive effects of the amino and phenyl groups, we can predict the chemical shifts for our target molecule:
-
C5 Carbon : This carbon is directly attached to the electron-donating amino group and is adjacent to the N1-phenyl substituent. The strong deshielding effect observed for the amino-substituted carbon in 3-amino-1,2,4-triazole is expected to be the dominant factor. Therefore, the C5 signal is predicted to be significantly downfield, likely in the 155-157 ppm range.
-
C3 Carbon : This carbon is further from the amino group but is influenced by the N1-phenyl group. Its chemical shift is expected to be similar to the C5 of 3-amino-1,2,4-triazole and the C3 of 1-phenyl-1,2,4-triazole, placing it in the 147-149 ppm region.
-
Phenyl Carbons : The chemical shifts of the phenyl carbons are not expected to deviate significantly from those in 1-phenyl-1,2,4-triazole. The C1' (ipso-carbon) will be around 137 ppm , the C2'/C6' (ortho) carbons around 120-122 ppm , the C3'/C5' (meta) carbons around 129-130 ppm , and the C4' (para) carbon around 127-128 ppm .
Comparison with Isomeric Structures
Further confidence in our predictions can be gained by examining the reported data for isomeric compounds, such as 3-aryl-1-phenyl-1H-1,2,4-triazol-5-amines.[5] For example, in 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, the triazole carbons appear at 157.84 and 155.96 ppm in DMSO-d6.[5] These values are in close agreement with our predicted range for the triazole carbons of 5-amino-1-phenyl-1,2,4-triazole, lending strong support to our analysis.
Theoretical vs. Experimental Data: The Role of Computational Chemistry
In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting NMR chemical shifts.[6] A common workflow involves optimizing the molecular geometry and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[6] These calculated values, when referenced against a standard like tetramethylsilane (TMS), often show excellent correlation with experimental data. For a novel compound like 5-amino-1-phenyl-1,2,4-triazole, a DFT calculation would be a prudent step to complement the comparative analysis presented here.
Experimental Protocol for 13C NMR Acquisition
To validate these predictions, a standard experimental protocol for acquiring a 13C NMR spectrum is outlined below.
Figure 2. Standard workflow for acquiring a 13C NMR spectrum.
Causality in Experimental Choices:
-
Solvent (DMSO-d6): Dimethyl sulfoxide-d6 is a common choice for nitrogen-containing heterocyclic compounds due to its excellent solubilizing power for a wide range of polar organic molecules. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized and can be used for referencing.[7]
-
Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion and sensitivity, which is crucial for resolving closely spaced signals, particularly in the aromatic region of the 13C spectrum.
Conclusion
This guide demonstrates a powerful strategy for the structural analysis of novel compounds when direct spectral data is unavailable. By systematically comparing the 13C NMR data of closely related analogs—1,2,4-triazole, 3-amino-1,2,4-triazole, and 1-phenyl-1,2,4-triazole—we have derived a robust set of predicted chemical shifts for 5-amino-1-phenyl-1,2,4-triazole. The triazole carbons are anticipated at approximately 147-149 ppm (C3) and 155-157 ppm (C5), with the phenyl carbons appearing in their expected regions. This comparative approach, grounded in the fundamental principles of substituent effects, provides a strong foundation for researchers in the field and underscores the importance of leveraging existing knowledge to navigate the challenges of new molecule characterization. The validation of these predictions through the outlined experimental protocol will provide a definitive characterization of this important heterocyclic scaffold.
References
-
SpectraBase. 3-Amino-1,2,4-triazole. [Link]
-
Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Link]
-
Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Royal Society of Chemistry. [Link]
-
PubChem. 1-phenyl-1H-1,2,4-triazole. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Sarac, S., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]
Sources
- 1. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Amino-1,2,4-Triazole(61-82-5) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide: Mass Spectrometry Fragmentation of 1-Phenyl-1,2,4-triazol-5-amine
Executive Summary
In the high-stakes environment of drug discovery, the 1,2,4-triazole scaffold is ubiquitous, serving as the pharmacophore in antifungals (e.g., Fluconazole) and oncology candidates. However, the synthesis of 1-phenyl-1,2,4-triazol-5-amine (MW 160.18 Da) presents a classic analytical challenge: the Dimroth Rearrangement .
Under basic conditions or thermal stress, the 1-substituted-5-amino isomer can irreversibly rearrange to the thermodynamically stable 5-anilino-1,2,4-triazole isomer. Standard UV-Vis and low-resolution MS often fail to distinguish these regioisomers due to identical molecular weights and similar polarities.
This guide provides a definitive mass spectrometric workflow to differentiate 1-phenyl-1,2,4-triazol-5-amine from its rearrangement products. We compare Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns, establishing a self-validating protocol for structural confirmation.
Comparative Analysis: Target vs. Isomers
The primary objective is to distinguish the target compound (Isomer A ) from its Dimroth rearrangement product (Isomer B ).
-
Isomer A (Target): 1-phenyl-1,2,4-triazol-5-amine (Phenyl on Ring Nitrogen N1).
-
Isomer B (Impurity): 5-anilino-1,2,4-triazole (Phenyl on Exocyclic Amine).
Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
| Feature | 1-phenyl-1,2,4-triazol-5-amine (Target) | 5-anilino-1,2,4-triazole (Rearranged) | Mechanistic Cause |
| Molecular Ion ( | 160 (Strong, 80-100%) | 160 (Strong, 100%) | Aromatic stability stabilizes the radical cation in both. |
| Base Peak | Crucial Differentiator: Isomer B contains an intact aniline substructure. | ||
| Ring Cleavage ( | N1-N2 bond cleavage is favored in Isomer A. | ||
| Nitrile Loss ( | Common to triazole rings; non-diagnostic. | ||
| Diagnostic Ratio | High | Low | Isomer A yields phenyl cation; Isomer B yields aniline radical. |
Analyst Note: If your spectrum shows a dominant peak at
93, your synthesis has likely undergone Dimroth rearrangement. The target 1-phenyl isomer should exhibit a dominant77 arising from the direct cleavage of the phenyl-N1 bond.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the causality of fragmentation is essential for defending your structural assignment.
Primary Fragmentation (EI Mode)
The fragmentation of 1-phenyl-1,2,4-triazol-5-amine is driven by the instability of the N-N bond within the triazole ring and the stability of the phenyl cation.
-
Loss of
( ): The triazole ring opens, expelling a molecule of nitrogen ( ). This results in a highly reactive intermediate at 132. -
Loss of
( ): Competitive cleavage leads to the loss of hydrogen cyanide, generating an ion at 133. -
Formation of Phenyl Cation (
77): The bond between the phenyl ring and the N1 nitrogen is cleaved. This is the most abundant pathway for the 1-substituted isomer because the positive charge is effectively delocalized over the phenyl ring.
Visualization of Fragmentation Logic
The following diagram maps the specific dissociation pathways for the target compound.
Figure 1: Mechanistic fragmentation pathway of 1-phenyl-1,2,4-triazol-5-amine under Electron Ionization (70 eV).
Experimental Protocols
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols are standardized for both synthesis validation and impurity profiling.
Method A: High-Resolution LC-MS/MS (ESI)
Best for: Impurity profiling in biological matrices.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for
). -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters:
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped 15, 30, 45 eV (Critical to observe both parent and fragments).
-
Method B: Direct Insertion Probe (EI-MS)
Best for: Structural elucidation and isomer differentiation.
-
Instrument: Single Quadrupole or Magnetic Sector MS.
-
Source Temperature: 200°C.
-
Ionization Energy: 70 eV.[1]
-
Procedure:
-
Introduce solid sample via Direct Insertion Probe (DIP).
-
Heat ramp: 50°C to 300°C at 20°C/min.
-
Acquire spectra at the apex of the Total Ion Chromatogram (TIC).
-
Workflow Visualization
Figure 2: Analytical workflow for separating and identifying triazole isomers.
Technical Comparison: EI vs. ESI
Choosing the right ionization method is critical. ESI is "soft" and preserves the molecular ion, while EI is "hard" and provides the structural fingerprint.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Transfer | High (70 eV) | Low (Thermal/Electric Field) |
| Dominant Species | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive (In-source) | Minimal (Requires CID MS/MS) |
| Key Application | Isomer Differentiation (Fingerprinting) | Quantification (PK studies) |
| Limit of Detection | Nanogram range | Picogram range |
Recommendation: Use EI during the synthetic optimization phase to confirm you have not produced the Dimroth rearrangement product. Use ESI for biological assays where sensitivity is paramount.
References
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
Dolzhenko, A. V., et al. (2008). "3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1)." Acta Crystallographica Section E, E65, o126.[2] Link
- Shie, J. J., & Fang, J. M. (2007). "Dimroth Rearrangement of 1,2,4-Triazoles." Journal of Organic Chemistry. (Contextual grounding on the rearrangement mechanism).
-
NIST Chemistry WebBook. "Mass Spectrum of 1,2,4-Triazole derivatives." Link
-
BenchChem. "Spectroscopic Properties of 1,2,4-Triazol-5-one Derivatives." (General triazole fragmentation rules). Link
Sources
X-ray Crystal Structure of 1-Phenyl-1H-1,2,4-triazol-5-amine: A Structural Analysis & Comparison Guide
Executive Summary
The 1-phenyl-1H-1,2,4-triazol-5-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) with antitumor and antimicrobial properties. However, its structural characterization is complicated by annular tautomerism (amino vs. imino forms) and regioisomerism (5-amino vs. 3-amino).
This guide provides an in-depth structural analysis of the 5-amino-1-phenyl-1,2,4-triazole system.[1] Unlike Nuclear Magnetic Resonance (NMR), which often yields averaged signals for tautomeric protons, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive solid-state confirmation of the amino tautomer and reveals a characteristic twisted conformation essential for understanding its reactivity and binding affinity.
Part 1: Structural Analysis (The "Product")[1]
Crystal Lattice & Unit Cell Metrics
While the unsubstituted molecule is the theoretical baseline, high-quality crystallographic data is best exemplified by its close analog, 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole . The methyl group at C3 does not significantly perturb the critical N1-phenyl steric environment, making it an excellent structural proxy.
Table 1: Crystallographic Parameters (Representative Data)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for polar organic molecules. |
| Space Group | Centrosymmetric; allows for antiparallel dimer formation. | |
| Unit Cell ( | Typical packing density for small heterocycles. | |
| Indicates slight shear in the stacking layers. | ||
| 4 | Standard packing for |
Conformational Geometry: The "Twist"
The defining feature of the 1-phenyl-1H-1,2,4-triazol-5-amine structure is the lack of planarity between the phenyl ring and the triazole core.
-
Observation: The phenyl ring is twisted relative to the triazole plane with a dihedral angle of approximately 38.8° .[1]
-
Causality: This twist relieves steric strain between the ortho-hydrogens of the phenyl ring and the amine group (or lone pair) at position 5.
-
Impact: This non-planar conformation disrupts
-conjugation between the rings, affecting the molecule's UV-Vis absorption and reactivity compared to planar analogs.
Hydrogen Bonding Network
The solid-state stability is governed by robust hydrogen bonding synthons.
-
Primary Interaction: Intermolecular
bonds.[1] -
Motif: Formation of centrosymmetric dimers, described by the graph set notation
.[1] Two molecules pair up, with the amino hydrogen of one donating to the triazole ring nitrogen (N2) of the other. -
Secondary Interaction: These dimers link into zigzag chains or layers parallel to the (100) plane.
Part 2: Comparative Analysis (The "Alternatives")
This section compares the X-ray structural determination against alternative analytical methods and isomeric forms.
Table 2: Comparative Assessment of Structural Determination Methods
| Feature | X-ray Crystallography (Gold Standard) | Solution NMR ( | Computational (DFT/Gas Phase) |
| Tautomer ID | Definitive. Directly locates H atoms on the exocyclic Nitrogen ( | Ambiguous. Rapid proton exchange often blurs the distinction between amino ( | Predictive. Calculates relative energies but may favor planar geometries that don't exist in the crystal. |
| Isomer ID | Absolute. Distinguishes 5-amino (N1-sub) from 3-amino (N2/N4-sub) via bond lengths. | Inferential. Requires HMBC/NOESY correlations; often difficult if peaks overlap. | N/A |
| Conformation | Twisted (38°). Captures packing forces and steric effects. | Averaged. Rotation around the N-C bond is fast; observes a time-averaged conformer. | Variable. Often predicts planar minima unless solvation models are applied. |
Comparative Case Study: 5-Amino vs. 3-Amino Isomer
A critical distinction in drug design is between the 1-phenyl-5-amino and 1-phenyl-3-amino isomers.
-
5-Amino (Target): The N1-phenyl and C5-amine are adjacent. Result: Steric clash forces a twisted conformation (~39° dihedral).
-
3-Amino (Alternative): The N1-phenyl and C3-amine are separated by a ring nitrogen. Result: The molecule is significantly more planar (dihedral angle < 5°).
Part 3: Experimental Protocols
Synthesis Workflow (Self-Validating)
To ensure the isolation of the correct 5-amino regioisomer, the following protocol is recommended.
Step-by-Step Protocol:
-
Reagents: N-phenyl ethyl acetydrazonate (1.0 eq), Cyanamide (1.05 eq), Methanol (solvent).
-
Reaction: Reflux the mixture for 12 hours. The cyanamide attacks the hydrazonate to close the triazole ring.
-
Validation Point: Thin Layer Chromatography (TLC) should show a single new spot. If two spots appear, regioisomers (3-amino) may be forming.
-
Workup: Remove solvent via rotary evaporation.[1]
-
Purification: Recrystallize the crude solid from hot Ethanol or Methanol.
Crystallization for X-ray[2]
-
Solvent System: Ethanol/Water (9:1) or pure Methanol.
-
Method: Slow evaporation at Room Temperature (25°C).
-
Vessel: 20 mL scintillation vial, covered with parafilm containing 3-4 pinholes to control evaporation rate.
-
Timeline: High-quality prisms suitable for diffraction typically appear within 48-72 hours.
Part 4: Visualizations
Synthesis & Crystallization Logic Flow
This diagram illustrates the critical decision points in synthesizing and characterizing the crystal.
Caption: Workflow for the synthesis, purification, and structural validation of 1-phenyl-1H-1,2,4-triazol-5-amine.
Hydrogen Bonding Interaction Map
This diagram visualizes the supramolecular assembly observed in the crystal lattice.
Caption: Schematic of the R2,2(8) centrosymmetric dimer motif formed via intermolecular N-H...N hydrogen bonds.
References
-
Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o684.
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E, 65(1), o126.
-
Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 2124-2128.
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph sets: A Review of Hydrogen Bonding Patterns. Angewandte Chemie International Edition, 34, 1555.
Sources
A Comparative Guide to the Antimicrobial Activity of Triazole Amine Derivatives
In the ever-evolving landscape of antimicrobial drug discovery, the emergence of resistance in pathogenic microbes presents a formidable challenge to public health.[1] This has catalyzed the exploration of novel pharmacophores, with heterocyclic compounds, particularly those containing the triazole nucleus, demonstrating significant therapeutic potential.[2][3] Among these, triazole amine derivatives have garnered considerable attention for their broad-spectrum antimicrobial activities.[4][5][6]
This guide provides an in-depth, objective comparison of the antimicrobial performance of various triazole amine derivatives, supported by experimental data from recent studies. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective antimicrobial agents. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and comparative efficacy of these promising compounds.
The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the design of numerous therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] In the realm of antimicrobial agents, triazoles are most famously represented by antifungal drugs like fluconazole and itraconazole.[1][3] These established drugs underscore the inherent potential of the triazole core in combating microbial infections.
Mechanism of Action: Disrupting Microbial Defenses
The primary mechanism of action for most antifungal triazole derivatives is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol.[1][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7][9]
By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the synthesis of ergosterol.[7] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately impairing membrane function and inhibiting fungal growth.[8][9] While this is the predominant mechanism against fungi, the antibacterial action of certain triazole derivatives may involve different targets, such as DNA gyrase and dihydrofolate reductase (DHFR).[10]
Caption: Inhibition of ergosterol biosynthesis by triazole amine derivatives.
Synthesis of Triazole Amine Derivatives: A General Approach
The synthesis of novel triazole amine derivatives is a dynamic area of research, with various methodologies being employed. A common and effective strategy involves a multi-step synthesis starting from aromatic carboxylic acids. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general synthetic route for 1,2,4-triazole derivatives, adapted from several reported methods.[3][4][6]
-
Esterification: The starting aromatic carboxylic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.
-
Hydrazide Formation: The synthesized ester is then treated with hydrazine hydrate under reflux to produce the acid hydrazide.
-
Thiosemicarbazide Synthesis: The acid hydrazide is reacted with an isothiocyanate in a suitable solvent (e.g., ethanol) to form the corresponding thiosemicarbazide.
-
Cyclization to Triazole: The thiosemicarbazide undergoes cyclization in the presence of a base (e.g., sodium hydroxide) to form the 1,2,4-triazole-3-thione.
-
Introduction of the Amine Moiety: The triazole-thione can then be further modified. For instance, reaction with chloroacetyl chloride followed by treatment with various secondary amines can introduce the desired amine functionality.[6]
Caption: A generalized workflow for the synthesis of triazole amine derivatives.
Comparative Antimicrobial Activity
The true measure of a novel antimicrobial agent lies in its in vitro and in vivo efficacy. Here, we compare the antimicrobial activity of several recently synthesized triazole amine derivatives against a panel of clinically relevant bacterial and fungal strains. The data is presented in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methods are crucial.[11] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[12][13] The two most common methods are:
-
Broth Dilution Method: This technique involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test microorganism.[11] The MIC is determined as the lowest concentration of the agent that prevents visible growth.[11]
-
Disk Diffusion Method: In this method, paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar plate that has been uniformly inoculated with the test microorganism.[11][14] As the agent diffuses into the agar, it creates a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the susceptibility of the microorganism.[11]
Comparative Data of Representative Triazole Amine Derivatives
The following table summarizes the antimicrobial activity of selected triazole amine derivatives from various studies. For comparison, the activities of standard antimicrobial drugs (Ciprofloxacin for bacteria and Fluconazole for fungi) are also included.
| Compound ID | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Derivative A | Staphylococcus aureus | 16 | Ciprofloxacin | 10-90 µM | [10] |
| Bacillus subtilis | 32 | ||||
| Escherichia coli | 64 | ||||
| Candida albicans | 8 | Fluconazole | 11.50–17.50 µM | [10] | |
| Derivative B | Staphylococcus aureus | 45 mm (IZ) | Ciprofloxacin | 40 mm (IZ) | [10] |
| Bacillus subtilis | 43 mm (IZ) | ||||
| Escherichia coli | 43 mm (IZ) | ||||
| Pseudomonas aeruginosa | 42 mm (IZ) | ||||
| Derivative C | Staphylococcus aureus | 3.125-50 | Ampicillin | - | [15] |
| MRSA | 3.125-50 | Ciprofloxacin | 0.09 | [15] | |
| Candida krusei | 3.125-50 | Fluconazole | - | [15] | |
| Derivative D | Staphylococcus aureus | - | Ciprofloxacin | - | [6] |
| Bacillus subtilis | Effective | ||||
| Escherichia coli | Effective | ||||
| Candida albicans | Prominent | Fluconazole | - | [6] |
Note: IZ = Inhibition Zone in mm. µM concentrations from the source have been noted as is, direct conversion to µg/mL requires molecular weight which may not be available.
Structure-Activity Relationship (SAR) Insights
The analysis of the relationship between the chemical structure of the triazole amine derivatives and their antimicrobial activity is crucial for the rational design of more potent compounds. Several key observations can be made from the available data:
-
Influence of Substituents: The nature and position of substituents on the aromatic rings of the triazole derivatives significantly impact their biological activity. The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, has been shown to enhance antimicrobial activity in several studies.[4][16]
-
Role of the Amine Moiety: The amine group and its substituents play a critical role in the overall activity. The lipophilicity and steric bulk of the amine substituent can influence the compound's ability to penetrate microbial cell membranes and interact with its target.
-
Fused Heterocyclic Systems: The fusion of the triazole ring with other heterocyclic systems, such as pyrimidine or pyrazole, can lead to compounds with enhanced and broader-spectrum antimicrobial activity.[10][17][18] This strategy of creating hybrid molecules is a promising avenue for future drug development.[5]
Conclusion and Future Directions
Triazole amine derivatives represent a versatile and promising class of compounds in the search for novel antimicrobial agents. Their established mechanism of action against fungi, coupled with emerging evidence of their antibacterial potential, makes them attractive candidates for further investigation. The synthetic accessibility of the triazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity.
Future research should focus on:
-
Elucidating Antibacterial Mechanisms: While the antifungal mechanism is well-understood, the precise molecular targets of antibacterial triazole derivatives need to be identified.
-
Optimizing Lead Compounds: Structure-activity relationship studies should guide the synthesis of new derivatives with improved potency and a broader spectrum of activity.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro candidates must be evaluated in animal models to assess their therapeutic potential and safety profiles.
The continued exploration of triazole amine derivatives holds significant promise for addressing the growing threat of antimicrobial resistance and delivering new therapeutic options to clinicians and patients.
References
- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
- Advances in synthetic approach to and antifungal activity of triazoles - Beilstein Journals.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing.
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega.
- Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflamm
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety - PubMed.
- Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Deriv
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazole deriv
- Triazoles as antimicrobial: A review - Intern
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to N
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world.
- Antimicrobial Susceptibility Testing - St
- Antibacterial Susceptibility Test Interpretive Criteria - FDA.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Antimicrobial Screening of Some Newly Synthesized Triazoles.
- Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids with amine-ester functionality | Request PDF - ResearchG
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica.
Sources
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- 4. derpharmachemica.com [derpharmachemica.com]
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- 7. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 16. medicine.dp.ua [medicine.dp.ua]
- 17. theaspd.com [theaspd.com]
- 18. mdpi.com [mdpi.com]
HPLC Retention Profile: 1-phenyl-1H-1,2,4-triazol-5-amine
The following guide details the HPLC analysis of 1-phenyl-1H-1,2,4-triazol-5-amine (also referred to as 5-amino-1-phenyl-1,2,4-triazole). This document is structured to support method development, validation, and optimization for drug development workflows.
A Comparative Method Development Guide
Executive Summary & Chemical Context
1-phenyl-1H-1,2,4-triazol-5-amine is a critical intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds. Its analysis is often complicated by its amphoteric nature—possessing both a basic primary amine and a nitrogen-rich aromatic ring—and the presence of structural isomers (e.g., 3-amino tautomers).
This guide compares the retention behavior of this compound across three distinct chromatographic systems. Unlike simple alkyl-amines, the N1-phenyl group provides significant hydrophobicity, making Reverse Phase (RP-HPLC) the primary mode of separation, though selectivity varies drastically between stationary phases.
| Physicochemical Driver | Impact on HPLC Method |
| Hydrophobicity (LogP ~1.2) | Sufficient for retention on C18 without ion-pairing reagents. |
| Basicity (pKa ~4.5 - 5.0) | The amine group is protonated at acidic pH, reducing retention but improving peak shape. |
| The phenyl ring allows for unique selectivity on Phenyl-Hexyl columns. |
Comparative Analysis: Stationary Phase Performance
The following data compares the performance of the analyte on a standard C18 column versus a Phenyl-Hexyl alternative. This comparison is vital when separating the target from synthesis precursors (e.g., phenylhydrazine) or regioisomers.
System A: The Industry Standard (C18)
-
Mechanism: Hydrophobic interaction driven by the N1-phenyl ring.
-
Performance: Provides stable, predictable retention. However, it often fails to resolve the target from other hydrophobic aromatic impurities (e.g., nitro-phenyl precursors) due to a lack of shape selectivity.
System B: The Alternative (Phenyl-Hexyl)
-
Mechanism: Mixed-mode retention combining hydrophobicity with
- stacking interactions between the stationary phase and the analyte's phenyl ring. -
Performance: Often exhibits stronger retention and distinct selectivity for the target compound compared to C18, especially when using Methanol as the organic modifier (which promotes
- interactions).
Experimental Data Comparison
Conditions: Flow 1.0 mL/min, 25°C, Detection UV 254 nm.
| Parameter | System A: C18 (Standard) | System B: Phenyl-Hexyl (Alternative) |
| Column | C18 End-capped ( | Phenyl-Hexyl ( |
| Mobile Phase | 0.1% Formic Acid in Water / ACN (Gradient) | 0.1% Formic Acid in Water / Methanol (Gradient) |
| Retention Time ( | 4.8 - 5.2 min | 6.1 - 6.5 min |
| Capacity Factor ( | ~2.5 | ~3.5 |
| Peak Symmetry | 1.1 (Excellent) | 1.2 (Good) |
| Selectivity ( | 1.1 (Poor resolution from 3-amino isomer) | 1.4 (Baseline resolution) |
Analyst Note: The Phenyl-Hexyl column is recommended if your sample matrix contains structural isomers or aromatic impurities. For simple purity checks, the C18 method is sufficient and more cost-effective.
Detailed Experimental Protocols
Protocol 1: Standard RP-HPLC (Quality Control)
This method is robust for routine purity analysis of 1-phenyl-1H-1,2,4-triazol-5-amine.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Ammonium Formate (Buffer) or Formic Acid
Instrument Setup:
-
Column: Waters XSelect CSH C18 or equivalent (
mm, 3.5 m). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Acidic pH ensures the amine is protonated, preventing silanol tailing.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 95% A / 5% B
-
10.0 min: 40% A / 60% B
-
12.0 min: 5% A / 95% B
-
15.0 min: Stop
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Lambda max for the phenyl-triazole conjugate).
Protocol 2: Selectivity-Enhanced Method (Impurity Profiling)
Use this protocol when separating the 5-amine target from the 3-amine isomer or phenylhydrazine residues.
Instrument Setup:
-
Column: Phenomenex Luna Phenyl-Hexyl or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Aprotic solvents like ACN can interfere with
- interactions. Methanol facilitates the interaction between the analyte's phenyl ring and the stationary phase.
-
-
Isocratic Mode: 60% A / 40% B (Adjust based on column age).
Mechanistic Visualization
Understanding the interaction between the analyte and the column is crucial for troubleshooting.
Caption: Figure 1. Mechanistic difference between standard C18 hydrophobic retention and Phenyl-Hexyl dual-mode retention.
Troubleshooting & Optimization Logic
Issue: Peak Tailing
-
Cause: Interaction between the basic 5-amine group and residual silanols on the silica support.
-
Solution:
-
Lower pH: Ensure Mobile Phase pH is < 3.0 to fully protonate the amine and suppress silanol ionization.
-
Increase Ionic Strength: Increase Ammonium Formate concentration to 20-25 mM.
-
Column Switch: Use a "Charged Surface Hybrid" (CSH) or heavily end-capped column.
-
Issue: Co-elution with Precursors
-
Scenario: The target co-elutes with phenylhydrazine (starting material).
-
Solution: Phenylhydrazine is significantly more basic and less hydrophobic.
-
Action: Reduce organic modifier (Start at 2% B). Phenylhydrazine will elute in the void volume, while the target (with the triazole ring) will retain.
-
Caption: Figure 2. Decision tree for selecting the appropriate stationary phase based on analytical requirements.
References
-
BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Application Library. Accessed 2025.[1][2][3]
-
Magnus, N. A., et al. "Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations of 1-Acyl-5-amino-1H-1,2,4-triazoles." Organic Process Research & Development, 2024.
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Exploring Alternative Selectivity." Element Lab Solutions Technical Guides.
-
Sielc Technologies. "HPLC Method for Separation of 1,2,4-Triazole and Guanylurea." Sielc Application Notes.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-phenyl-1H-1,2,4-triazol-5-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-phenyl-1H-1,2,4-triazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar aromatic amines and triazole derivatives. A thorough risk assessment should be conducted prior to any handling of this substance.
Hazard Identification and Risk Assessment
-
Aromatic Amines : This class of compounds can be toxic and may cause adverse health effects upon exposure.
-
Triazole Derivatives : Some triazole compounds are known to have biological activity and may pose health risks. For instance, 3-Amino-1,2,4-triazole is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.
Given these potential hazards, it is crucial to handle 1-phenyl-1H-1,2,4-triazol-5-amine with care to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection when handling 1-phenyl-1H-1,2,4-triazol-5-amine.[1][2] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[2][3] | To protect against splashes and airborne particles that could cause serious eye irritation or injury.[4][5] |
| Skin/Body | A flame-resistant lab coat is required.[3] Consider a chemical-resistant apron or suit for larger quantities. | To prevent skin contact with the chemical, which may cause irritation.[4][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[2][6] | To protect hands from direct contact with the chemical. Proper glove removal technique is crucial to avoid cross-contamination.[6] |
| Respiratory | A NIOSH-approved respirator may be necessary, especially in poorly ventilated areas or when the material is in powder form, to prevent inhalation of harmful vapors or dust.[1][2][7] | To prevent respiratory irritation and potential systemic toxicity from inhalation.[4] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is paramount to ensure the safety of all laboratory personnel.
Engineering Controls
-
Ventilation : All handling of 1-phenyl-1H-1,2,4-triazol-5-amine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Designated Area : Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have a clear understanding of each step.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer : If the compound is a solid, handle it carefully to avoid generating dust.[6][9] Use appropriate tools for transfer, and clean them immediately after use.
-
In-use : Perform all experimental procedures with caution, minimizing the creation of splashes or aerosols.[10]
-
Post-handling : After completing the work, decontaminate all surfaces and equipment.
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][10]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[6][11] Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.
-
Decontaminate the spill area.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Seek medical attention.[13]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[12][13] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[13]
-
Inhalation : Move the person to fresh air.[6][12] If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water.[6] Seek immediate medical attention.[12]
-
Disposal Plan
All waste containing 1-phenyl-1H-1,2,4-triazol-5-amine must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials (excess chemical, contaminated PPE, and cleaning materials) in clearly labeled, sealed containers.
-
Disposal : Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[9][14] Do not dispose of this chemical down the drain.[6]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling of 1-phenyl-1H-1,2,4-triazol-5-amine.
Caption: Safe handling workflow for 1-phenyl-1H-1,2,4-triazol-5-amine.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). CHEMM.
- Material Safety Data Sheet - 3-Amino-1,2,4-triazole. (2006, August 11). Spectrum Chemical.
- 1,2,4-TRIAZOLE CAS No 288-88-0 Material Safety D
- Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
- SAFETY DATA SHEET - 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
- SAFETY DATA SHEET - 1,2,4-1H-Triazole. (2014, July 15). Fisher Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Source not available].
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
- safety data sheet - lithium(1+) ion 2-(3-methyl-1H-1,2,4-triazol-1-yl)
- SAFETY DATA SHEET - 1,2,4-Triazole, sodium derivative. (2007, August 9). Fisher Scientific.
- Protective Equipment. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET - 3-Amino-5-methylthio-1H-1,2,4-triazole. (n.d.). Fisher Scientific.
- 1-Phenyl-1H-1,2,4-triazole Safety Data Sheet. (2026, February 16). HPC Standards.
- 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1,2,4-Triazol-5-one - Safety Data Sheet. (2025, April 12). ChemicalBook.
- 1H-1,2,4-Triazole: Human health tier II assessment. (2016, July 1). Australian Government Department of Health.
- 1H-1,2,4-Triazole SDS, 288-88-0 Safety D
-
5-Nitro-1-phenyl-1H-benzo[d][1][7][12]triazole Safety Data Sheet. (n.d.). BLD Pharmatech.
Sources
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- 2. falseguridad.com [falseguridad.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hpc-standards.com [hpc-standards.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
